pentaerythritol tetrabutyrate
Description
Properties
CAS No. |
7299-98-1 |
|---|---|
Molecular Formula |
C21H36O8 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[3-butanoyloxy-2,2-bis(butanoyloxymethyl)propyl] butanoate |
InChI |
InChI=1S/C21H36O8/c1-5-9-17(22)26-13-21(14-27-18(23)10-6-2,15-28-19(24)11-7-3)16-29-20(25)12-8-4/h5-16H2,1-4H3 |
InChI Key |
JMIAMWJLFMGGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(COC(=O)CCC)(COC(=O)CCC)COC(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Pentaerythritol Tetrabutyrate Production
Esterification Pathways for Pentaerythritol (B129877) and Butyric Acid Derivatives
The synthesis of PETB is achieved through several chemical routes, with direct esterification and transesterification being the most prominent. The choice of pathway often depends on the availability of raw materials, desired product specifications, and economic considerations.
Direct Esterification Catalyzed Reactions for PETB Synthesis
Direct esterification is a widely employed method for PETB synthesis, involving the reaction of pentaerythritol with an excess of butyric acid in the presence of a catalyst. The reaction is reversible and requires the continuous removal of water to drive the equilibrium towards the formation of the tetraester.
C(CH₂OH)₄ + 4 CH₃CH₂CH₂COOH ⇌ C(CH₂OOCCH₂CH₂CH₃)₄ + 4 H₂O
Various acid catalysts are utilized to accelerate the reaction rate. Conventional homogeneous catalysts include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. While effective, these catalysts often pose challenges related to corrosion, product contamination, and difficulties in separation and recovery. To overcome these limitations, research has focused on the development of heterogeneous solid acid catalysts, which are more environmentally benign and can be easily separated and reused.
Table 1: Comparison of Catalysts in Direct Esterification for Pentaerythritol Ester Synthesis
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid | 180-200 | 6-7 | 4.9:1 (Lauric Acid:PE) | - | researchgate.net |
| p-Toluenesulfonic Acid | 160 | 4 | 4.4:1 (Oleic Acid:PE) | 96% Conversion | nih.gov |
| SnCl₂@HZSM-5 | 105 | 3 | 4.7:1 (Stearic Acid:PE) | 96.5% Yield | researchgate.net |
Transesterification Mechanisms for PETB Formation
Transesterification offers an alternative route to PETB, typically involving the reaction of pentaerythritol with a butyric acid ester, such as methyl butyrate (B1204436), in the presence of a catalyst. This method can be advantageous under certain conditions, particularly when the direct esterification process is challenging. The reaction proceeds in a stepwise manner, forming mono-, di-, and tri-esters as intermediates before the final tetraester is obtained.
The general transesterification reaction is:
C(CH₂OH)₄ + 4 CH₃CH₂CH₂COOR' ⇌ C(CH₂OOCCH₂CH₂CH₃)₄ + 4 R'OH
Catalysts for transesterification can be acidic or basic. Homogeneous catalysts like sodium methoxide (B1231860) are effective but share similar separation issues with their acidic counterparts in direct esterification. Heterogeneous catalysts are therefore also being explored for transesterification processes to enhance sustainability. The removal of the alcohol byproduct (e.g., methanol) is essential to shift the equilibrium towards the product side.
A study on the transesterification of palm oil methyl ester with pentaerythritol using sodium methoxide as a catalyst identified optimal conditions as a temperature of 160 °C, a catalyst concentration of 1.25% (w/w), and a molar ratio of methyl ester to pentaerythritol of 4.5:1, achieving a significant yield of the tetraester within 2 hours. researchgate.netsemanticscholar.org
Green Chemistry Principles and Sustainable Approaches in PETB Synthesis
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification, in principle, has a high atom economy, with water being the only byproduct.
Use of Renewable Feedstocks: Utilizing butyric acid and pentaerythritol derived from renewable biomass sources can significantly reduce the carbon footprint of PETB production. For instance, butyric acid can be produced through the fermentation of biomass.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The development of reusable heterogeneous catalysts is a prime example of this principle in action, minimizing waste and avoiding corrosive and hazardous acids. researchgate.net
Safer Solvents and Auxiliaries: Whenever possible, conducting reactions in solvent-free conditions or using benign solvents like water or supercritical fluids is preferred. Many industrial processes for pentaerythritol esters aim for solvent-free conditions to reduce waste and separation costs.
Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, to minimize energy consumption is a crucial aspect of green synthesis. The use of highly active catalysts that allow for lower reaction temperatures contributes to energy efficiency.
Waste Prevention: The best way to prevent waste is not to create it in the first place. The use of efficient and selective catalysts that minimize the formation of byproducts is a key strategy. researchgate.net
Novel Catalytic Systems for Enhanced PETB Yield and Selectivity
The development of advanced catalytic systems is central to improving the efficiency and sustainability of PETB production. Research efforts are focused on both homogeneous and heterogeneous catalysts, as well as biocatalysts.
Homogeneous and Heterogeneous Catalysis in PETB Synthesis
Homogeneous Catalysis: While traditional mineral and organic acids are effective, they present significant drawbacks. researchgate.net Organometallic catalysts, such as certain tin-based compounds, have shown high activity and selectivity in the esterification of pentaerythritol. nih.gov However, the potential for metal leaching into the product and the cost and toxicity of these catalysts are important considerations.
Heterogeneous Catalysis: Solid acid catalysts offer a promising alternative to their homogeneous counterparts. Their primary advantage lies in their ease of separation from the reaction mixture, allowing for simple recovery and reuse, which aligns with green chemistry principles. nih.gov This simplifies the purification process and reduces waste generation. researchgate.net
Examples of heterogeneous catalysts investigated for pentaerythritol ester synthesis include:
Zeolites and Mesoporous Silicas: These materials possess a high surface area and tunable acidity, making them effective catalysts. For example, a composite catalyst of SnCl₂ supported on HZSM-5 has demonstrated high conversion and selectivity for the synthesis of pentaerythritol tetrastearate. researchgate.net
Sulfated Metal Oxides: Materials like sulfated zirconia (ZrO₂/SO₄²⁻) exhibit superacidic properties and have been shown to be highly active in esterification reactions. nih.gov
Ion-Exchange Resins: These polymeric materials containing sulfonic acid groups can effectively catalyze esterification reactions under milder conditions.
Table 2: Performance of Selected Heterogeneous Catalysts in Pentaerythritol Esterification
| Catalyst | Substrates | Temperature (°C) | Time (h) | Yield/Conversion (%) | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| SnCl₂@HZSM-5 | Pentaerythritol, Stearic Acid | 105 | 3 | 96.5% Yield | High selectivity, catalyst stability | researchgate.net |
| ZrO₂-Al₂O₃/SO₄²⁻ | Pentaerythritol, Fatty Acids | - | 4 | >99% Yield | High activity | nih.gov |
Enzyme-Catalyzed Biotransformations for PETB Production
Enzymatic catalysis offers a highly specific and environmentally friendly approach to ester synthesis. Lipases are the most commonly used enzymes for this purpose, as they can catalyze esterification and transesterification reactions under mild conditions, often without the need for organic solvents.
The use of lipases for the synthesis of pentaerythritol esters has been explored, demonstrating the potential for high selectivity and purity of the final product. For instance, Candida antarctica lipase (B570770) B (CALB) has been studied for the hydrolysis of pentaerythritol fatty acid esters, which indicates the feasibility of the reverse esterification reaction. The enzymatic process typically involves immobilizing the lipase on a solid support to enhance its stability and facilitate its reuse.
Key advantages of enzyme-catalyzed synthesis include:
High Specificity: Enzymes can selectively catalyze the desired reaction, minimizing the formation of byproducts.
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption.
Environmental Friendliness: Enzymes are biodegradable and non-toxic, making them a sustainable choice.
However, challenges such as the cost of enzymes, their potential inhibition by substrates or products, and the need for optimization of reaction media remain areas of active research. While the enzymatic synthesis of various esters is well-established, specific and detailed research on the high-yield production of PETB using this method is still emerging.
Nanomaterial-Supported Catalysts for PETB Synthesis
The synthesis of pentaerythritol tetrabutyrate (PETB) via esterification is significantly enhanced by the use of catalysts, with nanomaterial-supported catalysts emerging as a highly efficient and reusable option. These catalysts offer large surface areas, high catalytic activity, and improved stability compared to their unsupported counterparts. Research into analogous pentaerythritol ester syntheses has highlighted the efficacy of various nanomaterial supports.
Solid superacid catalysts, such as ZrO₂-Al₂O₃/SO₄²⁻, have demonstrated high yields in the synthesis of pentaerythritol esters. nih.gov The catalytic activity is attributed to the strong acid sites on the catalyst surface which facilitate the esterification reaction. Similarly, amorphous mixed oxides like SiO₂-ZrO₂ have been shown to be effective, achieving high conversion of pentaerythritol and excellent selectivity towards the fully substituted tetraester. nih.gov The properties of these catalysts can be tuned by altering the composition and preparation method of the support.
Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), represent another promising avenue for catalyst support. jsynthchem.com Their primary advantage lies in their straightforward separation from the reaction mixture using an external magnetic field, which simplifies product purification and catalyst recycling. jsynthchem.com This reusability is a key factor in developing sustainable and economical chemical processes. jsynthchem.com The catalytic performance of such supported nanoparticles is influenced by factors including particle size, morphology, and the interaction between the active metal and the support material. psecommunity.org
Below is a table summarizing the performance of various types of supported catalysts in the synthesis of polyol esters, which serves as a model for PETB production.
| Catalyst Type | Support Material | Key Advantages | Reported Pentaerythritol Conversion (%) |
|---|---|---|---|
| Solid Superacid | ZrO₂-Al₂O₃/SO₄²⁻ | High acidity and catalytic activity | >99% nih.gov |
| Amorphous Mixed Oxide | SiO₂-ZrO₂ | High conversion and selectivity to tetraester | 99% nih.gov |
| Magnetic Nanoparticles | Copper Ferrite (CuFe₂O₄) | Easy magnetic separation and reusability | High yields reported for similar reactions jsynthchem.com |
| Supported Metal Nanoparticles | Palladium/Copper on TiO₂ | High efficiency in environmentally benign processes | Not specified for esterification, but high in oxidation psecommunity.org |
Reaction Engineering and Process Intensification Strategies for PETB
Optimizing the production of PETB on an industrial scale requires advanced reaction engineering and process intensification strategies. These approaches aim to improve reaction efficiency, scalability, safety, and sustainability over traditional batch processing methods.
Continuous Flow Reactor Systems for Scalable PETB Synthesis
Continuous flow chemistry offers numerous advantages for the synthesis of PETB. researchgate.net In a typical setup, streams of pentaerythritol, butyric acid (or a more reactive derivative like butyric anhydride), and a dissolved or packed-bed catalyst are continuously pumped and mixed, then flowed through a heated reactor coil or tube. springernature.com This methodology provides superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and reducing the risk of thermal runaway, which is particularly important for exothermic esterification reactions. researchgate.net
The high surface-area-to-volume ratio in microreactors or packed-bed systems significantly accelerates reaction rates, leading to drastically reduced residence times, often from hours in batch to minutes in flow. researchgate.net This intensification allows for smaller reactor footprints and higher throughput. Furthermore, continuous flow systems can be more easily scaled up by operating the system for longer durations or by "numbering up" (running multiple systems in parallel). nih.gov A patent for the continuous production of pentaerythritol itself highlights the industrial shift towards flow processes for its precursors. google.com
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface area | Excellent, due to high surface-area-to-volume ratio researchgate.net |
| Reaction Time | Typically hours | Typically seconds to minutes nih.gov |
| Scalability | Difficult, requires larger vessels | Easier, via longer run times or numbering-up nih.gov |
| Safety | Higher risk of thermal runaway | Improved safety, smaller reaction volumes springernature.com |
| Process Control | Less precise | Precise control over temperature, pressure, and residence time researchgate.net |
Supercritical Fluid Technologies in PETB Production
Supercritical fluids (SCFs), most commonly carbon dioxide (scCO₂), serve as green and highly tunable solvent media for chemical reactions, including esterifications. thepharmajournal.com A substance becomes supercritical when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. mdpi.com For PETB synthesis, using scCO₂ as the reaction medium can enhance mass transfer rates due to its low viscosity and high diffusivity. mdpi.com
Enzymatic synthesis of PETB using lipases can be particularly advantageous in scCO₂. The scCO₂ can dissolve the substrates while the enzyme remains insoluble, simplifying catalyst recovery. Furthermore, water, a byproduct of esterification that can inhibit the reaction, has limited solubility in scCO₂ and can be selectively removed, thus driving the reaction equilibrium towards product formation. supercriticalfluid.net Adjusting the pressure and temperature of the system allows for fine-tuning of the solvent density and solvating power, enabling control over reaction rates and selectivity. thepharmajournal.com After the reaction, the product can be easily separated by depressurizing the system, which causes the CO₂ to return to its gaseous state, leaving behind a solvent-free product. thepharmajournal.com
Reaction Kinetic Modeling and Simulation for PETB Synthesis Optimization
Developing a robust kinetic model is essential for understanding, optimizing, and scaling up the synthesis of PETB. The esterification of pentaerythritol with four equivalents of butyric acid is a complex series of consecutive and reversible reactions, proceeding through mono-, di-, and tri-substituted intermediates. mdpi.com
Kinetic studies typically involve conducting the reaction under various conditions of temperature, catalyst loading, and reactant molar ratios. researchgate.net Samples are taken at regular intervals to determine the concentration of reactants and products. mdpi.com The esterification of an alcohol with a carboxylic acid is generally modeled as a second-order reaction. mdpi.comjchr.org For the synthesis of PETB, a pseudo-homogeneous model can be applied where the rate equations describe the formation of each ester intermediate and the final tetraester product. researchgate.net
A general rate equation for one of the esterification steps would be: r = k * C_A * C_B where r is the rate of reaction, k is the rate constant, and C_A and C_B are the concentrations of the hydroxyl and carboxylic acid functional groups, respectively.
By fitting experimental data to these models, key kinetic parameters such as rate constants and activation energies can be determined. mdpi.com For example, kinetic studies on the esterification of rosin (B192284) with pentaerythritol found activation energies for the various esterification steps to be in the range of 65 to 129 kJ mol⁻¹. mdpi.com Similar studies on butyric acid esterification have also been successfully modeled. jchr.orgresearchgate.netnih.gov This data is invaluable for reactor design and for simulating the process to find optimal operating conditions that maximize the yield of the desired PETB while minimizing reaction time and energy consumption. mdpi.com
| Kinetic Parameter | Definition | Method of Determination | Significance in Optimization |
|---|---|---|---|
| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Fitting experimental concentration-time data to a rate law. jchr.org | Indicates reaction speed under specific conditions. |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Systematically varying reactant concentrations and observing the effect on the reaction rate. mdpi.com | Determines how reactant concentration influences the reaction rate. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Measuring rate constants at different temperatures and applying the Arrhenius equation. mdpi.com | Quantifies the temperature sensitivity of the reaction; essential for selecting optimal reaction temperature. |
Purification and Isolation Techniques for Research-Grade this compound
The synthesis of PETB typically results in a mixture containing the desired tetraester, partially substituted intermediates (mono-, di-, and tri-esters), unreacted starting materials, and catalyst residues. Achieving high purity, especially for research-grade applications, necessitates advanced separation techniques.
Advanced Chromatographic Separations for PETB Purity Enhancement
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of polyol esters like PETB. capes.gov.br Given the relatively non-polar nature of PETB, reversed-phase chromatography is a suitable method. nih.gov In this approach, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used with a polar mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water. nih.govnih.gov
By applying a solvent gradient—gradually increasing the proportion of the less polar solvent (acetonitrile) over time—the components of the crude mixture can be effectively separated. The more polar, partially esterified intermediates will elute from the column first, while the least polar, fully substituted PETB will be retained longer and elute last. Detection can be achieved using methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS), which are suitable for non-UV-absorbing compounds. researchgate.net
A more advanced and often faster technique is Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC). nih.gov This method uses a supercritical fluid, such as CO₂, as the main component of the mobile phase. UHPSFC provides high separation efficiency and short analysis times for weakly polar compounds like pentaerythritol esters. nih.gov The combination of UHPSFC with high-resolution mass spectrometry (QTOF-MS) allows for both effective separation and precise identification of the main product and any related impurities. nih.gov The ability to precisely control the properties of the supercritical fluid mobile phase allows for fine-tuning the separation process to achieve research-grade purity.
Crystallization and Distillation Methodologies for PETB Isolation
The isolation and purification of this compound (PETB) from the reaction mixture are critical steps to achieve the desired product purity. Methodologies for the purification of pentaerythritol esters, which are applicable to PETB, primarily involve distillation techniques, often under vacuum, to separate the high-boiling point tetraester from unreacted starting materials and byproducts. Crystallization can also be employed as a subsequent purification step to achieve higher purity levels.
Following the esterification reaction, the crude product mixture typically contains the desired this compound, excess butyric acid, any remaining catalyst, and potentially mono-, di-, and tri-esters of pentaerythritol. The initial step in purification often involves the removal of excess volatile reactants.
Distillation Methodologies
Vacuum distillation is a common and effective method for the isolation of pentaerythritol esters due to their high boiling points and to prevent thermal degradation at atmospheric pressure. dntb.gov.uaresearchgate.netbohrium.comfinechem-mirea.rufinechem-mirea.ru This technique separates the PETB from lower-boiling impurities such as residual butyric acid and any solvents used during the synthesis.
Short-path distillation is a particularly advantageous technique for purifying high-purity pentaerythritol esters. researchgate.net This method is suitable for thermally sensitive compounds as it minimizes the distance the distillate travels and operates under high vacuum, thus reducing the required temperature. researchgate.net Research on the production of high-purity pentaerythritol esters from palm kernel fatty acids demonstrated the effectiveness of coupling the esterification process with short-path distillation. researchgate.net This approach successfully removed excess fatty acids and yielded a high percentage of the desired tetraester. researchgate.net
Key parameters for the successful distillation of pentaerythritol esters include the evaporator temperature and the vacuum pressure. The precise conditions will depend on the specific composition of the crude reaction mixture.
Table 1: Distillation Parameters for High-Purity Pentaerythritol Ester Purification
| Parameter | Value | Reference |
|---|---|---|
| Evaporator Temperature | 200–225 °C | researchgate.net |
| Vacuum Pressure | 0.05 mbar | researchgate.net |
| Heating Rate | 30 °C/h | researchgate.net |
This data is based on the purification of a pentaerythritol ester derived from C8-C10 fatty acids and serves as a representative example.
The use of a reactive distillation column has also been proposed for the preparation of pentaerythritol esters. patsnap.com In this setup, the esterification reaction and the separation of water produced during the reaction occur simultaneously, which can improve the reaction yield and simplify subsequent purification steps. patsnap.com
Crystallization Methodologies
While distillation is a primary isolation technique, crystallization can be utilized as a final polishing step to achieve very high purity PETB. After distillation, the PETB can be dissolved in a suitable solvent and then cooled to induce crystallization, leaving impurities in the mother liquor. The selection of an appropriate solvent system is crucial for effective purification by crystallization. While specific studies on the crystallization of PETB are not extensively detailed in the provided context, the principles of crystallization for other organic compounds would apply. This would involve selecting a solvent in which PETB is soluble at higher temperatures but less soluble at lower temperatures. The process would be controlled by factors such as the cooling rate to influence crystal size and purity. For other pentaerythritol derivatives, such as pentaerythritol tetranitrate, crystallization from solvents like acetone (B3395972) has been noted as a purification method. chemicalbook.com
The combination of distillation followed by crystallization ensures the removal of a broad spectrum of impurities, from volatile reactants to closely related ester byproducts, ultimately yielding this compound of high purity. The final product purity is often assessed using techniques such as chromatography–mass spectrometry analysis. dntb.gov.uaresearchgate.netbohrium.comfinechem-mirea.rufinechem-mirea.ru
Advanced Spectroscopic and Chromatographic Characterization of Pentaerythritol Tetrabutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for PETB Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like pentaerythritol (B129877) tetrabutyrate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, conformation, and purity of the compound.
¹H and ¹³C NMR for PETB Molecular Conformation and Purity Assessment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of PETB.
The ¹H NMR spectrum of PETB is expected to show distinct signals corresponding to the protons of the pentaerythritol core and the butyrate (B1204436) chains. The methylene (B1212753) protons of the pentaerythritol moiety (C(CH₂)₄) are chemically equivalent and would appear as a singlet. The protons of the four butyrate groups will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the carbonyl carbon. The integration of these signals should correspond to the number of protons in each environment, providing a quantitative measure of the compound's purity.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Key signals would include the quaternary central carbon of the pentaerythritol core, the methylene carbons of the pentaerythritol unit, the carbonyl carbon of the ester groups, and the three distinct carbons of the butyrate chains. The chemical shifts of these carbons are indicative of their electronic environment and can be used to confirm the complete esterification of pentaerythritol. The absence of signals corresponding to the hydroxyl-bearing carbons of unreacted pentaerythritol would indicate a high degree of purity.
| ¹H NMR Predicted Chemical Shifts for Pentaerythritol Tetrabutyrate | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | | -CH₂- (Pentaerythritol core) | ~ 4.1 | Singlet | | -CH₂- (Butyrate, adjacent to C=O) | ~ 2.2 | Triplet | | -CH₂- (Butyrate) | ~ 1.6 | Sextet | | -CH₃ (Butyrate) | ~ 0.9 | Triplet |
| ¹³C NMR Predicted Chemical Shifts for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | Quaternary C (Pentaerythritol core) | ~ 45 | | -CH₂- (Pentaerythritol core) | ~ 62 | | C=O (Ester) | ~ 173 | | -CH₂- (Butyrate, adjacent to C=O) | ~ 36 | | -CH₂- (Butyrate) | ~ 18 | | -CH₃ (Butyrate) | ~ 13 |
2D NMR Techniques for Elucidating Complex PETB Derivatives
For more complex derivatives of PETB or in cases of ambiguous signal assignments in 1D spectra, two-dimensional (2D) NMR techniques are employed. rsc.org These methods provide correlation maps that reveal connectivity between different nuclei within the molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on PETB would show cross-peaks between the coupled protons of the butyrate chains, confirming their sequence. For instance, a cross-peak would be observed between the signals of the adjacent methylene groups in the butyrate moiety.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For PETB, an HSQC spectrum would link the proton signals of the methylene and methyl groups to their corresponding carbon signals, allowing for unambiguous assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. In the context of PETB, a key correlation would be observed between the methylene protons of the pentaerythritol core and the carbonyl carbon of the butyrate groups, definitively proving the ester linkage.
These 2D NMR techniques are particularly valuable in analyzing mixtures or identifying byproducts where signals may overlap in 1D spectra. researchgate.netdb-thueringen.de
Mass Spectrometry (MS) for PETB Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) of PETB
Electrospray ionization is a soft ionization technique that is well-suited for analyzing moderately polar and large molecules like PETB, often with minimal fragmentation. In a typical ESI-MS experiment in positive ion mode, PETB would likely be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The accurate mass of these ions allows for the confirmation of the molecular weight of the compound.
By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic pattern can be observed. For PETB, this would likely involve the sequential loss of butyric acid molecules (C₄H₈O₂) or butene (C₄H₈) via McLafferty rearrangement, providing further structural confirmation. rsc.orgrsc.org
| Predicted ESI-MS Fragments for this compound | | :--- | :--- | | Ion | Description | | [M+H]⁺ | Protonated molecule | | [M+Na]⁺ | Sodium adduct | | [M-C₄H₇O₂]⁺ | Loss of a butyrate radical | | [M+H - C₄H₈O₂]⁺ | Loss of a neutral butyric acid molecule |
Gas Chromatography-Mass Spectrometry (GC-MS) for PETB Impurity Profiling
Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. medistri.swiss For the analysis of PETB, which has a relatively high boiling point, appropriate GC conditions, such as a high-temperature column and a suitable temperature program, are necessary. It may also be beneficial to derivatize the potential impurities to increase their volatility. researchgate.netmat-test.com
GC-MS is particularly effective for impurity profiling. Potential impurities in a PETB sample could include:
Unreacted pentaerythritol
Partially esterified products: pentaerythritol monobutyrate, dibutyrate, and tributyrate
Dipentaerythritol (B87275) and its butyrate esters
Residual butyric acid or its anhydride (B1165640)
Each of these impurities would have a distinct retention time in the GC column and a characteristic mass spectrum, allowing for their identification and quantification. The fragmentation patterns observed in the electron ionization (EI) mass spectra would be crucial for identifying these related structures.
High-Resolution Mass Spectrometry (HRMS) for PETB Elemental Composition Determination
High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. thermofisher.com
Vibrational Spectroscopy (IR, Raman) for PETB Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in the PETB molecule. These methods probe the vibrational modes of molecular bonds, offering a characteristic fingerprint of the compound.
The most prominent features in the FTIR spectrum of PETB would arise from the ester functi
Chromatographic Techniques for PETB Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for PETB Purity Determination
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of PETB. ruibaocafo.com It excels at separating the main PETB compound from non-volatile impurities such as unreacted starting materials, partially esterified intermediates, and other byproducts. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.
The methodology involves dissolving the PETB sample in a suitable organic solvent, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), and injecting it into the HPLC system. The separation is based on the differential partitioning of the sample components between the stationary phase (e.g., C18 or C8 silica) and the mobile phase (typically a gradient of water and an organic solvent like acetonitrile or methanol). researchgate.net Components with higher polarity, such as pentaerythritol (PE), pentaerythritol monobutyrate, dibutyrate, and tributyrate, will elute earlier than the more nonpolar, fully esterified PETB. A UV detector is often used for quantification, typically set at a wavelength where the butyrate ester functional group absorbs, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be utilized. nih.govresearchgate.net
The purity of PETB is determined by calculating the area percentage of the main PETB peak relative to the total area of all detected peaks in the chromatogram. An external standard calibration can be used for precise quantification. bit.edu.cn
Table 1: Illustrative HPLC Parameters and Results for PETB Purity Analysis | Parameter | Value | | :--- | :--- | | Chromatographic System | Agilent 1260 Infinity II or equivalent | | Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase A | Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | 50% B to 100% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detector | UV at 210 nm or ELSD | | Injection Volume | 10 µL | | Sample Preparation | 1 mg/mL in Acetonitrile | | Analyte | Retention Time (min) | Area % | | Pentaerythritol (PE) | 3.5 | 0.15 | | Pentaerythritol Monobutyrate | 6.8 | 0.40 | | Pentaerythritol Dibutyrate | 9.2 | 0.65 | | Pentaerythritol Tributyrate | 12.5 | 1.80 | | This compound (PETB) | 16.4 | 96.95 | | Other Impurities | Various | 0.05 |
Note: This data is illustrative and retention times may vary based on the specific HPLC system, column, and exact mobile phase conditions.
Gas Chromatography (GC) for PETB Volatile Impurity Analysis
Gas Chromatography is the preferred method for identifying and quantifying volatile and semi-volatile impurities in PETB. ruibaocafo.com These impurities can include residual solvents from the synthesis and purification process (e.g., toluene, pyridine), unreacted starting materials like butyric acid, or volatile byproducts. Due to the high boiling point of PETB itself, it is generally non-volatile under typical GC conditions, meaning it will not elute from the column. This allows for the analysis of volatile impurities without interference from the main product matrix.
The analysis is typically performed using a headspace or direct injection method. In headspace GC, the PETB sample is heated in a sealed vial to partition the volatile impurities into the gas phase (headspace), which is then injected into the GC. For direct injection, the sample is diluted in a suitable solvent and injected into a heated inlet where the volatile components are vaporized. thermofisher.com A capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used for separation. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) detector can be used for definitive identification of the impurities. mat-test.com
Quantification is achieved by comparing the peak areas of the impurities to those of a known standard, often using an internal standard method for improved accuracy.
Table 2: Representative GC Conditions and Findings for Volatile Impurities in PETB | Parameter | Value | | :--- | :--- | | Chromatographic System | Agilent 8890 GC System or equivalent | | Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar | | Carrier Gas | Helium at 1.2 mL/min | | Inlet Temperature | 250°C | | Injection Mode | Split (50:1) | | Oven Program | 40°C (hold 5 min), ramp to 280°C at 15°C/min | | Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | | Detector Temperature | 300°C | | Sample Preparation | 100 mg/mL in Hexane | | Impurity | Retention Time (min) | Concentration (ppm) | | Pyridine | 5.1 | 15 | | Butyric Acid | 6.3 | 45 | | Toluene | 7.8 | 20 |
Note: This data is for illustrative purposes. Actual retention times and results depend on the specific instrument and analytical conditions.
Size Exclusion Chromatography (SEC) for PETB Oligomerization Studies
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for investigating the presence of oligomers in PETB. waters.com Oligomers, such as dipentaerythritol octabutyrate, can form during the synthesis of pentaerythritol through etherification side reactions. wikipedia.org These larger molecules can impact the physical properties of the final product. SEC separates molecules based on their hydrodynamic volume, or size in solution. nih.govnih.gov
In a typical SEC analysis, the PETB sample is dissolved in a solvent like tetrahydrofuran (THF) and passed through a column packed with porous gel particles. Larger molecules, such as oligomers, cannot enter the pores as easily as smaller molecules. researchgate.net Consequently, they travel a shorter path through the column and elute first. The smaller PETB monomer can access more of the pore volume, leading to a longer path and a later elution time.
The elution volume is inversely proportional to the logarithm of the molecular weight. By calibrating the column with a series of well-characterized molecular weight standards (e.g., polystyrene), it is possible to construct a calibration curve and estimate the molecular weight distribution of the PETB sample, thereby quantifying the percentage of any oligomeric species present. A Refractive Index (RI) detector is commonly used as it provides a universal response to all components.
Table 3: Example SEC Data for PETB Oligomerization Analysis | Parameter | Value | | :--- | :--- | | Chromatographic System | Waters Alliance HPLC System or equivalent | | Column | Polystyrene-divinylbenzene SEC column set (e.g., 2 x 300 mm) | | Mobile Phase | Tetrahydrofuran (THF) | | Flow Rate | 1.0 mL/min | | Column Temperature | 40°C | | Detector | Refractive Index (RI) | | Calibration Standards | Polystyrene standards (100 Da - 50,000 Da) | | Species | Elution Volume (mL) | Approx. Molecular Weight ( g/mol ) | Area % | | Dipentaerythritol Octabutyrate (Dimer) | 18.5 | ~850 | 1.2 | | This compound (Monomer) | 21.2 | ~460 | 98.8 |
Note: This data is representative. Elution volumes are highly dependent on the specific column set and system configuration.
Functional Roles and Mechanistic Contributions of Pentaerythritol Tetrabutyrate in Advanced Material Systems
Influence of PETB on Macromolecular Architecture and Dynamics in Polymer Blends
The incorporation of PETB into polymer blends can significantly alter their macromolecular architecture and dynamics, leading to tailored physical and mechanical properties. As a polyol ester, it can function as a plasticizer, processing aid, and rheology modifier, influencing the final characteristics of the polymer matrix.
The viscoelastic behavior of polymers, which combines both viscous and elastic characteristics, is a critical factor in their processing and end-use performance. wiley.com PETB can modulate these properties by influencing the mobility of polymer chains. In concentrated polymer solutions and melts, the entanglement of long-chain molecules creates a transient network structure that governs the material's response to deformation. nist.gov The introduction of PETB can reduce the intermolecular forces between polymer chains, effectively lowering the viscosity and enhancing the flow properties of the melt. This reduction in friction within the molten polymer allows for processing at lower temperatures and pressures. cargill.com
The effect of additives like PETB on polymer viscoelasticity can be understood through the concept of the relaxation modulus, which describes the time-dependent stress relaxation of the material. youtube.com By facilitating the movement of polymer chains past one another, PETB can accelerate stress relaxation, leading to a more processable material. youtube.com This is particularly beneficial in techniques such as injection molding and extrusion, where controlled flow is essential for producing high-quality parts. cargill.com The ability of PETB to modify the viscoelastic properties is crucial for optimizing the processing window of various thermoplastic resins.
Polymer processing aids (PPAs) are additives designed to improve the processability of polymers, and PETB can serve as an effective component in such formulations. cargill.comshinepolymer.com PPAs function by reducing friction between the polymer melt and the processing equipment, which can eliminate issues like melt fracture and die buildup. cargill.comshinepolymer.com The lubricating properties of PETB allow it to migrate to the interface between the polymer and the metal surfaces of the extruder or mold, creating a slip layer that facilitates smoother processing.
As a rheology modifier, PETB can influence the flow behavior of the polymer melt under different shear conditions. knowde.comspecialchem.com The addition of PETB can lead to a decrease in melt viscosity, which is particularly advantageous for high-viscosity polymers that are otherwise difficult to process. shinepolymer.com The extent of viscosity reduction is dependent on the concentration of PETB and the nature of the polymer matrix. The following table illustrates the typical effects of a processing aid on polymer extrusion parameters.
| Property | Without Processing Aid | With Processing Aid |
| Melt Fracture | Present | Eliminated |
| Die Buildup | Significant | Minimized |
| Extrusion Pressure | High | Reduced |
| Throughput | Lower | Increased |
This table provides a generalized representation of the effects of a processing aid like PETB on polymer extrusion.
PETB in High-Performance Lubricant Formulations and Tribological Systems
Pentaerythritol (B129877) esters, including PETB, are widely recognized for their excellent performance as base oils in synthetic lubricants. sinobiochemistry.com Their inherent properties make them suitable for demanding applications where conventional mineral oils may not suffice. sinobiochemistry.com
Boundary lubrication occurs when the lubricant film is too thin to completely separate two moving surfaces, leading to asperity contact. orapiasia.commachinerylubrication.com Under these conditions, the chemical nature of the lubricant becomes paramount. The polar ester groups in PETB have a strong affinity for metal surfaces, allowing them to adsorb and form a durable lubricating film. threebond.co.jp This film acts as a protective layer, reducing direct metal-to-metal contact and minimizing friction and wear. orapiasia.comthreebond.co.jp
The effectiveness of this boundary film is dependent on its ability to withstand high pressures and temperatures at the points of contact. The branched structure of PETB contributes to the formation of a robust film that can resist desorption under severe operating conditions. In situations of extreme pressure, these films can act sacrificially, shearing in place of the metal surfaces to prevent catastrophic failure. machinerylubrication.com The table below summarizes key characteristics of different lubrication regimes.
| Lubrication Regime | Film Thickness | Asperity Contact | Primary Lubrication Mechanism |
| Hydrodynamic | Thick | None | Fluid viscosity |
| Elastohydrodynamic | Thin | Minimal | Fluid viscosity and elastic deformation of surfaces |
| Mixed | Very Thin | Intermittent | Combination of fluid film and boundary film |
| Boundary | Molecular | Significant | Adsorbed or chemically reacted surface films |
This table provides a simplified overview of lubrication regimes.
One of the key advantages of pentaerythritol esters like PETB is their superior thermal and oxidative stability compared to mineral oils. sinobiochemistry.comjdlubricant.com The absence of benzylic hydrogens, which are susceptible to oxidation, contributes to their enhanced stability at high temperatures. stle.org This allows lubricants formulated with PETB to operate effectively in high-temperature environments, such as in aviation gas turbines and high-performance automotive engines, without significant degradation. sinobiochemistry.comcnlubricantadditive.com
| Basestock Group | Type | Oxidative Stability | Thermal Stability | Low-Temperature Fluidity |
| Group I | Solvent Refined Mineral Oil | Fair | Fair | Poor |
| Group II | Hydrotreated Mineral Oil | Good | Good | Fair |
| Group III | Severely Hydrocracked Mineral Oil | Very Good | Very Good | Good |
| Group IV | Polyalphaolefin (PAO) | Excellent | Excellent | Excellent |
| Group V | Esters (e.g., PETB) | Excellent | Excellent | Very Good |
This table is a general comparison of API basestock groups. exxonmobil.com Group V is a miscellaneous category for all other basestocks not included in Groups I-IV. exxonmobil.com
PETB as a Component in Specialized Fluid Systems and Heat Transfer Applications
PETB in Dielectric Fluids and Electrical Insulation Applications
Pentaerythritol tetrabutyrate (PETB) is a member of the synthetic polyol ester (POE) class of fluids, which are increasingly utilized as high-performance dielectric fluids, particularly as alternatives to traditional mineral oils in applications such as power transformers. nist.govresearchgate.net The functional advantages of synthetic esters like PETB stem from their unique molecular structure, which imparts a combination of high thermal stability, excellent dielectric properties, inherent fire safety, and environmental benefits. zslubes.comcqmasso.com
The primary role of a dielectric fluid is to provide electrical insulation and to act as a coolant to dissipate heat. pdl.com.tr Synthetic esters achieve this with high efficacy. Studies demonstrate that synthetic esters as a class exhibit superior dielectric strength and lower dielectric loss compared to conventional mineral oils. researchgate.nettudelft.nl The polar nature of the ester molecules contributes to their ability to withstand significant electrical stress without catastrophic failure, a property measured by a high breakdown voltage. stle.org This polarity also allows them to absorb more moisture than mineral oil before their insulating properties are compromised, which can help mitigate the aging of cellulose (B213188) insulating paper within transformers. researchgate.net
Mechanistically, the robust ester linkages and the stable neopentane (B1206597) backbone of the pentaerythritol moiety contribute to the fluid's high thermal and oxidative stability. mdpi.comgoogle.com This stability minimizes the formation of sludge and other harmful byproducts that can degrade insulating performance and impede heat transfer. Furthermore, synthetic esters possess significantly higher flash and fire points (typically >300°C) compared to mineral oils, classifying them as K-class fluids. cqmasso.compdl.com.trrepsol.com This characteristic is a critical safety advantage, reducing the risk of fire in transformers located indoors or in high-risk environments. pdl.com.tr Their ready biodegradability also offers a significant environmental advantage over mineral oil in case of spills. cqmasso.comgoogle.com
While specific dielectric values for PETB are not extensively published, the general properties of synthetic esters used in dielectric applications are well-established and provide a strong indication of its performance.
Table 1: Comparative Properties of Dielectric Fluids
| Property | Synthetic Ester (Typical) | Mineral Oil (Typical) |
|---|---|---|
| Fire Point | > 300°C (K-Class) | ~170°C |
| Breakdown Voltage | High | Moderate |
| Dielectric Strength | Superior to Mineral Oil | Standard |
| Moisture Tolerance | High | Low |
| Biodegradability | Readily Biodegradable | Low |
| Oxidation Stability | Excellent | Good |
This table presents typical comparative data for the general class of synthetic esters versus mineral oil. researchgate.netcqmasso.compdl.com.tr
Heat Transfer Performance of PETB in Advanced Cooling Systems
The efficacy of a fluid in an advanced cooling system is determined by its thermophysical properties, primarily its thermal conductivity, specific heat capacity, and viscosity over the operational temperature range. This compound, also referred to in literature as the pentaerythritol ester of butyric acid (PEC4), possesses a profile that makes it suitable for such applications, including refrigeration and other thermal management systems where it often functions as a lubricant for compressors. researchgate.net
The fundamental role of PETB in a cooling system is to efficiently absorb heat from a source and transport it to a heat sink. Its performance in this role is a direct consequence of its molecular properties. The National Institute of Standards and Technology (NIST) has compiled critically evaluated data for PETB, which provides insight into its behavior. nist.gov
Thermal Conductivity: This property measures the fluid's ability to conduct heat. A higher value is desirable for rapid heat dissipation. The thermal conductivity of liquid PETB is a function of temperature. While specific datasets are part of larger thermophysical property databases, research on similar polyol esters (e.g., those with longer fatty acid chains like pentaerythritol tetrapentanoate, or POE5) shows thermal conductivity values in the range of 0.13 to 0.14 W·m⁻¹·K⁻¹, with a slight decrease as temperature increases. nist.gov PETB is expected to follow a similar trend. nist.gov
Viscosity: Viscosity is a measure of a fluid's resistance to flow. For a coolant, a lower viscosity is generally preferred to reduce pumping power requirements and ensure effective circulation. However, in applications where the fluid must also serve as a lubricant, a balance must be struck. The viscosity of PETB, like other liquids, decreases significantly as temperature increases, which aids in heat transfer efficiency at operating temperatures. nist.govresearchgate.net
The tables below, based on evaluated data ranges from NIST, illustrate the temperature-dependent nature of key thermophysical properties for the pentaerythritol ester of butyric acid. nist.gov
| Temperature (K) | Property |
|---|---|
| 200 K to 750 K | Thermal conductivity data as a function of temperature is available within this range. nist.gov |
| Temperature (K) | Property |
|---|---|
| 270 K to 840 K | Viscosity data (for liquid in equilibrium with gas) as a function of temperature is available within this range. nist.gov |
The combination of good thermal stability, appropriate viscosity, and effective heat transfer capabilities allows PETB to function reliably in demanding cooling applications, contributing to system efficiency and longevity. zslubes.commdpi.com
Theoretical and Computational Chemistry Studies on Pentaerythritol Tetrabutyrate
Quantum Mechanical (QM) Calculations for PETB Electronic Structure and Reactivity
Quantum mechanical calculations are essential for elucidating the electronic structure, stability, and reactivity of molecules like PETB. These methods solve the Schrödinger equation for the system, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) Studies on PETB Molecular Conformations
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. For PETB, DFT can be employed to determine the most stable molecular conformations by optimizing the geometry and calculating the corresponding energies. The four flexible butyrate (B1204436) chains can adopt numerous spatial arrangements, leading to various conformers with different energies.
DFT calculations would typically involve exploring the potential energy surface of PETB by systematically rotating the dihedral angles of the ester groups and the alkyl chains. The results would identify the global minimum energy structure, representing the most probable conformation in the gas phase, as well as other low-energy local minima. These studies can provide insights into the molecule's intrinsic flexibility and shape. While specific DFT studies on PETB are not abundant in the public literature, the principles are well-established from studies on similar molecules like pentaerythritol (B129877) tetranitrate (PETN). For PETN, DFT has been used to obtain optimized lattice constants and bond lengths that are in reasonable agreement with experimental results researchgate.net.
Table 1: Illustrative DFT Calculated Conformational Energies of PETB (Note: This table is illustrative, based on typical energy differences for flexible molecules, as specific data for PETB is not readily available.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Global Minimum | 0.00 | C-C-O-C: ~180 (anti-periplanar) |
| Local Minimum 1 | 1.52 | One gauche defect in a butyrate chain |
| Local Minimum 2 | 2.89 | Two gauche defects in separate chains |
| Transition State | 5.10 | Rotation around a C-O bond |
Ab Initio Methods for PETB Spectroscopic Property Prediction
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for predicting molecular properties. These methods can be used to calculate spectroscopic data for PETB, such as infrared (IR) and Raman vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts.
The prediction of vibrational spectra involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic frequencies. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the ester groups in PETB would be a prominent feature. For related compounds, ab initio calculations have been successfully used to analyze electron distribution and bonding researchgate.net.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in PETB using Ab Initio Methods (Note: This table presents typical frequency ranges for the specified functional groups.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C=O Stretch | Ester Carbonyl | 1730 - 1750 |
| C-O Stretch | Ester Linkage | 1150 - 1250 |
| C-H Stretch | Alkyl Chain | 2850 - 3000 |
| CH₂ Bend | Alkyl Chain | 1450 - 1470 |
Reaction Pathway Analysis of PETB Synthesis and Degradation via QM
Quantum mechanics can be used to model the reaction mechanisms of both the synthesis and degradation of PETB. By calculating the energies of reactants, products, and transition states, a potential energy profile for a given reaction can be constructed, revealing the activation energy and reaction enthalpy.
For the synthesis of PETB via the esterification of pentaerythritol with butyric acid, QM can elucidate the catalytic mechanism, whether acid-catalyzed or enzyme-catalyzed. Kinetic studies on the esterification of pentaerythritol with rosin (B192284) have proposed second-order kinetics for the esterification reactions mdpi.com. Similarly, for degradation processes like hydrolysis, QM can model the attack of a water molecule on the ester's carbonyl carbon, leading to the breaking of the ester bond. Studies on the degradation of other polyesters, like PET, have utilized QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to determine reaction barriers for hydrolysis nih.govacs.orgresearchgate.net. These studies can identify the rate-limiting steps in the degradation process researchgate.netacs.org.
Molecular Dynamics (MD) Simulations for PETB Interactions and Dynamics
Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, conformational changes, and interactions of PETB in various environments.
Atomistic and Coarse-Grained MD Simulations of PETB in Polymer Matrices
When PETB is used as a plasticizer in a polymer matrix, its interactions with the polymer chains are crucial for its function. Atomistic MD simulations, where every atom is explicitly represented, can provide a detailed picture of these interactions. These simulations can reveal how PETB molecules position themselves between polymer chains, how they affect the polymer's glass transition temperature, and the nature of the intermolecular forces (e.g., van der Waals, electrostatic) at play.
Due to the large size and long relaxation times of polymer systems, coarse-grained (CG) MD simulations are often employed aip.orgmdpi.com. In a CG model, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems for longer timescales aip.orgresearchgate.net. For PETB, a CG model might represent the central neopentyl core as one bead and each butyrate chain as one or two beads. The parameters for the interactions between these beads are typically derived from underlying atomistic simulations or experimental data aip.org. Such CG simulations can be used to study the miscibility of PETB in a polymer matrix and its effect on the macroscopic properties of the material.
Table 3: Comparison of Atomistic and Coarse-Grained Simulation Parameters for PETB in a PVC Matrix (Note: This table is illustrative of the typical differences in resolution and timescales.)
| Parameter | Atomistic MD | Coarse-Grained MD |
| Representation | All atoms explicit | Groups of atoms as beads |
| Number of Particles | ~50,000 | ~5,000 |
| Time Step | 1-2 femtoseconds | 10-50 femtoseconds |
| Typical Simulation Time | 100s of nanoseconds | 10s of microseconds |
| Properties Studied | Local interactions, H-bonds | Phase behavior, diffusion |
PETB Self-Assembly and Aggregation Behavior Modeling
In certain solvents or at high concentrations, PETB molecules may exhibit self-assembly or aggregation behavior, driven by solvophobic effects and intermolecular interactions between the butyrate chains. MD simulations can be used to investigate these phenomena. By simulating a system of many PETB molecules in a solvent, one can observe the spontaneous formation of aggregates and characterize their size, shape, and structure.
The driving forces for aggregation, such as the tendency of the hydrophobic butyrate chains to minimize contact with a polar solvent, can be quantified from the simulation data. The potential of mean force (PMF) between two or more PETB molecules can be calculated to determine the thermodynamics of association. While specific studies on PETB self-assembly are not prominent, research on the self-assembly of similar amphiphilic molecules provides a framework for how such studies would be conducted rsc.orgnih.gov. Mathematical models can also be developed based on simulation results to describe the kinetics of aggregation, accounting for competition between productive self-assembly and unproductive aggregation nih.gov.
Transport Properties of PETB in Confined Geometries
The performance of lubricants is often dictated by their behavior in confined spaces, such as between moving mechanical parts or within porous materials. Molecular dynamics (MD) simulations are a key computational tool for investigating the transport properties of fluids like PETB under such confinement. While specific MD studies on PETB in nanopores are not extensively documented in publicly available literature, the principles can be inferred from simulations of similar molecules, such as other polyol esters and related fluids. nih.govmdpi.com
Molecular dynamics simulations can model the movement and interactions of individual PETB molecules within a defined geometry, such as between two parallel plates or inside a cylindrical nanopore. nih.govmdpi.com These simulations solve Newton's equations of motion for each atom in the system, governed by a force field that describes the inter- and intramolecular forces.
Key transport properties that can be calculated from these simulations include:
Diffusion Coefficient: This quantifies the rate at which PETB molecules move through the confined space. Confinement is expected to reduce the diffusion coefficient compared to the bulk fluid due to increased interactions with the pore walls and restricted molecular motion. digitellinc.com
Viscosity: The resistance to flow is a critical parameter for lubricants. In confined geometries, the local viscosity of PETB can differ significantly from its bulk value. MD simulations can predict this effective viscosity, which is crucial for understanding lubrication under high pressure and shear.
For instance, studies on other fluids in nanopores have shown that the fluid density can become highly non-uniform, with distinct layers forming near the walls. mdpi.com The orientation of non-spherical molecules like PETB would also be affected by confinement, which in turn impacts the transport properties. The chemical nature of the confining surfaces (e.g., metallic, ceramic) would also play a significant role in the interactions and resulting transport behavior. digitellinc.com
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for PETB Derivatives
Cheminformatics applies computational methods to analyze and model chemical data, enabling the prediction of properties and the design of new molecules with desired characteristics. For PETB, these approaches are invaluable for exploring the vast chemical space of its derivatives and identifying promising candidates for specific applications without the need for extensive experimental synthesis and testing.
Predictive Models for PETB Functional Performance
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. nih.gov For PETB and its derivatives, QSPR models can be developed to predict key functional performance indicators of lubricants, such as:
Viscosity Index
Pour Point
Flash Point
Oxidative Stability
Volatility
The development of a QSPR model involves several steps:
Data Collection: A dataset of PETB analogs with experimentally determined properties is required.
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the property of interest. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
While specific QSPR studies focused solely on PETB derivatives are not widely published, research on other esters and lubricants demonstrates the feasibility of this approach. For example, models have been developed to predict the thermodynamic properties of various classes of organic compounds based on their molecular structure. nih.gov
Virtual Screening of PETB Analogs for Specific Material Applications
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with the highest probability of possessing a desired set of properties. This approach can significantly accelerate the discovery of new PETB-based lubricants.
The process typically involves:
Library Generation: A virtual library of PETB analogs is created by systematically modifying the parent structure. This could involve changing the length or branching of the butyrate chains or replacing them with other functional groups.
Property Prediction: For each analog in the library, the properties of interest are predicted using QSPR models or other computational methods like molecular docking or MD simulations.
Filtering and Ranking: The library is then filtered and ranked based on a predefined set of criteria. For example, for a high-performance lubricant application, the criteria might include high viscosity, low pour point, and high thermal stability.
This process allows researchers to prioritize a small number of the most promising candidates for synthesis and experimental evaluation, saving considerable time and resources.
Database Development for PETB-Related Research Data Management
A centralized and well-structured database for PETB and its derivatives would be a valuable resource for the research community. Such a database would facilitate the storage, retrieval, and analysis of experimental and computational data.
Key features of a PETB research database could include:
Chemical Information: Chemical structures, identifiers (like CAS numbers), and IUPAC names for PETB and its analogs. wikipedia.org
Physicochemical Properties: Experimental data on properties such as melting point, boiling point, density, viscosity, and solubility in various solvents.
Computational Data: Results from theoretical studies, including optimized geometries, calculated molecular descriptors, and outputs from molecular dynamics simulations.
Spectroscopic Data: Information from techniques like NMR and IR spectroscopy that can be used for compound characterization.
Source and Metadata: Links to the original research publications or patents where the data was reported, along with experimental conditions and computational details.
While comprehensive public databases dedicated solely to PETB are not yet established, data for pentaerythritol and its other esters can be found in broader chemical databases like the NIST WebBook. nist.gov The development of a specialized database would be a significant step towards advancing research and development in the field of PETB-based materials.
Below is an example of how data for PETB and its analogs could be organized in such a database:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Property | Value | Units | Source |
| Pentaerythritol | 115-77-5 | C5H12O4 | 136.15 | Melting Point | 260.5 | °C | wikipedia.org |
| Pentaerythritol tetrabutyrate | 1528-23-0 | C21H36O8 | 432.5 | - | - | - | - |
| Pentaerythritol tetranitrate | 78-11-5 | C5H8N4O12 | 316.14 | - | - | - | nist.gov |
| Pentaerythritol tetrahexanoate | 1528-26-3 | C29H52O8 | 544.7 | - | - | - | nih.gov |
This structured approach to data management would enable more efficient data mining and the development of more accurate predictive models.
Degradation Mechanisms and Stability Kinetics of Pentaerythritol Tetrabutyrate
Thermal Degradation Pathways of PETB in Different Environments
The thermal stability of pentaerythritol (B129877) and its derivatives is a critical factor in their industrial applications. zbaqchem.com The degradation process in an inert atmosphere, known as pyrolysis, involves the breaking of chemical bonds due to high temperatures, leading to the formation of smaller, more volatile molecules.
The study of analogous compounds like polyethylene (B3416737) terephthalate (B1205515) (PET) reveals that pyrolysis primarily involves the scission of the ester linkage. researchgate.net This process typically occurs in a single degradation stage. researchgate.net For PET, the activation energy for this process has been reported to be in the range of 157 kJ/mol to 239.3 kJ/mol, depending on the specific model and conditions used. researchgate.netnih.gov It is plausible that PETB would exhibit a similar single-stage degradation focused on the ester bonds.
Analysis of the pyrolysis products of similar polyesters like PET provides insight into the likely products from PETB degradation. The main degradation products of PET pyrolysis include carboxylic acids and various aromatic and aliphatic compounds. nih.govmdpi.com For instance, the pyrolysis of PET yields significant amounts of benzoic acid. nih.gov By analogy, the pyrolysis of PETB would be expected to produce butyric acid and other smaller molecules resulting from the breakdown of the pentaerythritol core. A study on the thermal decomposition of pentaerythritol tetracaproate, a similar polyol ester, identified a carboxylic acid and a tri-ester as major decomposition products. nist.gov
Table 1: Pyrolysis Kinetic Parameters for Analogous Esters
| Compound | Heating Rate (°C/min) | Activation Energy (Ea) (kJ/mol) | Reaction Model |
|---|---|---|---|
| Polyethylene Terephthalate (PET) | 5-25 | 157 (average) | Dependent on heating rate |
| Rice Husk (pseudo-lignin) | 20 | 239.3 | Nucleation mechanism |
| Rice Straw (pseudo-lignin) | 20 | 203.2 | Nucleation mechanism |
This table presents data for analogous materials to infer potential kinetic behavior of PETB. researchgate.netnih.gov
Table 2: Major Pyrolysis Products of Analogous Esters
| Original Compound | Pyrolysis Temperature (°C) | Major Products |
|---|---|---|
| Polyethylene Terephthalate (PET) | >400 | Benzoic acid, aldehydes, ketones, aromatic hydrocarbons |
| Pentaerythritol Tetracaproate | 500-675 K | Caproic acid, tri-ester of pentaerythritol |
This table shows typical pyrolysis products for esters similar in structure to PETB. nist.govnih.gov
The presence of oxygen significantly alters the degradation pathway of polyol esters, leading to thermo-oxidative degradation. This process is generally more aggressive than pyrolysis and occurs at lower temperatures. mdpi.com For pentaerythritol itself, factors such as purity, the presence of impurities like benzene (B151609) or phenol, and external stimuli like pressure and UV irradiation can significantly affect its decomposition temperature. zbaqchem.com Higher purity generally leads to improved thermal stability. zbaqchem.com
For polyesters like PET, thermo-oxidative aging leads to an increase in the crystalline phase of the material, which in turn affects its mechanical properties. researchgate.net The presence of oxygen facilitates the formation of peroxides, which are key intermediates in the oxidative degradation process. mdpi.com The rate of peroxide formation in rosin (B192284) pentaerythritol ester (RPE), another similar compound, was found to increase with both light intensity and temperature, indicating that these factors destabilize the ester. mdpi.com
The primary mechanism for the thermal degradation of polyesters is the scission of the ester bond. mdpi.comresearchgate.net In the absence of oxygen (pyrolysis), this often occurs through a non-radical mechanism involving a six-membered ring transition state, where a β-hydrogen atom is transferred to the carbonyl oxygen. This leads to the formation of a carboxylic acid and a vinyl ester group. researchgate.net
In more complex polyesters, homolytic cleavage of the bond adjacent to the ester group can occur, leading to the formation of free radicals. mdpi.com This radical mechanism can then lead to a variety of secondary reactions and products. The specific pathway, whether ionic or radical, is influenced by the molecular structure of the ester and the reaction conditions. researchgate.net For PETB, the absence of β-hydrogens on the central pentaerythritol core suggests that the primary thermal degradation pathway for the ester linkages would likely involve a different mechanism, possibly initiated by homolytic cleavage of the ester bond itself.
Oxidative Degradation Mechanisms of PETB
Oxidative degradation is a major cause of lubricant failure and involves the reaction of the lubricant with oxygen. This process is autocatalytic, meaning the products of the reaction can accelerate further degradation.
The oxidation of organic compounds like PETB typically proceeds through a free-radical chain reaction. This process is initiated by the formation of free radicals, which can be triggered by heat, light, or the presence of metal catalysts. These initial radicals can then react with the ester molecules.
The general mechanism involves the following steps:
Initiation: Formation of initial free radicals (R•).
Propagation: The radical abstracts a hydrogen atom from the ester molecule to form a more stable radical and a hydroperoxide. These hydroperoxides are unstable and can decompose to form more radicals, thus propagating the chain reaction. researchgate.net
Termination: The reaction terminates when two radicals combine to form a non-radical species.
In the case of rosin pentaerythritol ester (RPE), UV irradiation was shown to induce oxidation, leading to the formation of peroxides. mdpi.com The rate of this photo-oxidation was found to follow pseudo-first-order kinetics. mdpi.com This highlights the susceptibility of the ester linkage to radical attack. For PETB, the carbon-hydrogen bonds on the butyrate (B1204436) chains would be the most likely sites for initial radical attack.
To mitigate oxidative degradation, lubricants are formulated with antioxidants. These additives work by interrupting the free-radical chain reaction. There are two main types of antioxidants:
Radical Scavengers: These antioxidants, typically phenolic or aminic compounds, donate a hydrogen atom to the propagating radicals (like peroxyl radicals) to form a stable radical that does not continue the chain reaction. mdpi.com
Peroxide Decomposers: These additives, often containing sulfur or phosphorus, decompose hydroperoxides into non-radical products, preventing them from breaking down into more reactive radicals.
The effectiveness of an antioxidant in a PETB formulation would depend on its ability to compete with the ester molecules for the free radicals and to remain stable at operating temperatures. Studies on other systems, such as resveratrol (B1683913) in soybean oil, have shown that the degradation of the antioxidant itself follows first-order kinetics, and its antioxidant capacity is concentration-dependent. nih.gov The selection of an appropriate antioxidant package is therefore crucial for maximizing the oxidative stability and service life of a PETB-based lubricant.
Influence of Metal Ions on PETB Oxidative Stability
The oxidative stability of polyol esters like pentaerythritol tetrabutyrate is a critical factor for their application, particularly in high-temperature environments such as lubricants. The presence of metal ions, often originating from contact with machinery or as impurities, can significantly influence this stability. Research into the thermo-oxidative degradation of pentaerythritol esters indicates that metals can act as catalysts, accelerating degradation pathways.
Studies on analogous pentaerythritol tetraester oils have shown that dissolved iron increases the rate of formation for specific oxidation products, including hydroxyl groups and oxetanes. tandfonline.com The mechanism of thermo-oxidative degradation for polyol esters involves oxygen attacking the molecule, primarily at the methylenic group (CH2) of the polyol fragment, leading to the formation of hydroperoxides. researchgate.net These unstable intermediates then decompose, resulting in products like aldehydes, ketones, and carboxylic acids, which can lead to an increase in viscosity and the formation of deposits. researchgate.netncsu.edu
The concentration of alkali metals has also been identified as a factor in the stability of pentaerythritol esters. In studies involving pentaerythritol tetrahexanoate (a similar long-chain ester), lubricants with low alkali metal content demonstrated enhanced oxidative stability, suggesting that minimizing metal ion contamination is crucial for maintaining the integrity of the ester. dtic.mil
Hydrolytic Stability of PETB in Aqueous and Humid Conditions
The hydrolytic stability of PETB is determined by the susceptibility of its four ester linkages to cleavage by water. This process is significant in both aqueous solutions and humid environments. While specific kinetic data for PETB is limited in publicly available literature, the behavior of other polyesters provides a strong framework for understanding its hydrolytic degradation. Generally, hydrolysis of an ester bond results in the formation of a carboxylic acid and an alcohol. For PETB, this would yield butyric acid and pentaerythritol, potentially through intermediate mono-, di-, and tri-ester forms.
Humidity is a key factor in promoting the breakdown of ester bonds, a process that is often accelerated by increased temperatures. wikipedia.org The general mechanism for ester hydrolysis can be catalyzed by either acid or base. researchgate.net
Kinetics of PETB Hydrolysis Under Acidic and Basic Conditions
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. wikipedia.org Studies on related polyesters like Poly(ethylene terephthalate) (PET) have shown a significant decrease in molecular weight when exposed to dilute sulfuric acid (pH 3.0) at elevated temperatures. Current time information in Vancouver, CA. Similarly, research on polylactic acid (PLA) indicates that the lowest degradation rates occur in mildly acidic conditions (around pH 3.5), with rates increasing as the pH moves further into the acidic or alkaline range. nih.gov
Basic Conditions: In basic or alkaline environments, the hydroxide (B78521) ion (OH-), a powerful nucleophile, directly attacks the carbonyl carbon of the ester. This is often the dominant pathway for hydrolysis and is typically faster than acid-catalyzed hydrolysis. wikipedia.org For instance, the largest amounts of degradation products from certain biodegradable polyesters were observed in an alkaline carbonate buffer (pH 10.5). Current time information in Vancouver, CA. Likewise, PLA fibers experience more rapid mass loss and surface erosion at pH 10 compared to acidic or neutral conditions. researchgate.net
Enzyme-Catalyzed Hydrolysis of PETB (Esterases)
This compound, as an ester, is a potential substrate for hydrolytic enzymes, particularly esterases and lipases. These biocatalysts can cleave the ester bonds, often with high specificity and efficiency under mild conditions. researchgate.net
Research on the enzymatic hydrolysis of other fatty acid tetraesters of pentaerythritol, such as pentaerythritol tetrapalmitate and pentaerythritol tetrastearate, provides direct insight. researchgate.netnist.gov Lipases like Candida antarctica lipase-B (CALB) and Porcine Pancreas Lipase (B570770) (PPL) have been shown to effectively catalyze the hydrolysis of these compounds. The kinetics of these reactions generally follow the Michaelis-Menten model, which describes the relationship between the rate of reaction, enzyme concentration, and substrate concentration. researchgate.net However, for some substrates like pentaerythritol tetrastearate with CALB, the hydrolysis can be incomplete and exhibit more complex, non-Michaelis-Menten kinetics. researchgate.netnist.gov This enzymatic action proceeds via a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) within the enzyme's active site, which facilitates a nucleophilic attack on the ester's carbonyl group. researchgate.net
Influence of pH and Temperature on PETB Hydrolytic Degradation
The rate of hydrolytic degradation of PETB is significantly influenced by both pH and temperature. As discussed, the hydrolysis rate varies with pH due to the different mechanisms of acid and base catalysis. nih.gov Generally, the rate of hydrolysis is at a minimum in the mid-pH range (mildly acidic) and increases in strongly acidic or alkaline conditions. nih.gov
Temperature plays a crucial role by providing the necessary activation energy for the reaction. Elevated temperatures increase the mobility of polymer chains and the kinetic energy of water molecules, accelerating the rate of hydrolysis across all pH levels. wikipedia.orgnih.gov Studies on PLA oligomers have systematically mapped the degradation kinetics, showing a clear and predictable increase in the hydrolysis kinetic coefficients with rising temperature (from 25°C to 90°C) across a range of pH values (1 to 6). nih.gov Similarly, degradation of PET fibers was found to be significantly different across a pH range of 3.0 to 10.5 when tested at a high temperature of 80°C. Current time information in Vancouver, CA.
Photodegradation of PETB Under Ultraviolet and Visible Light Exposure
Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photodegradation in polyesters like PETB. This process involves the absorption of photons by the molecule, leading to the excitation of electrons and subsequent chemical reactions that can cause chain scission and the deterioration of material properties. dtic.mil
Research on a related compound, rosin pentaerythritol ester (RPE), under UV irradiation (specifically 254 nm) showed that the photo-oxidation process follows pseudo-first-order kinetics. nih.govmdpi.com The rate of degradation and formation of peroxide intermediates was found to be dependent on both the intensity of the light and the temperature. nih.govmdpi.com This indicates that PETB would likely undergo a similar photo-oxidative degradation process, where UV exposure leads to the formation of unstable peroxide intermediates that drive further degradation.
Table 2: Kinetic Findings for Photo-Oxidation of a Pentaerythritol Ester (RPE) Analogue
| Parameter | Finding | Conditions | Source(s) |
|---|---|---|---|
| Kinetic Model | Follows pseudo-first-order reaction kinetics | 254 nm UV irradiation | nih.govmdpi.com |
| Activation Energy (Ea) | Inversely proportional to the logarithm of light intensity (Ea = -4.937ln(I) + 45.565) | Light intensity range of 200–800 μW cm⁻² | nih.govmdpi.com |
| Initial Quantum Yield (Φ) | Average value of 7.19% | Light intensity range of 200–800 μW cm⁻² | nih.govmdpi.com |
Mechanisms of Photo-Oxidation and Photo-Fries Rearrangement in PETB
The primary photochemical degradation pathways for aliphatic esters like PETB are photo-oxidative reactions, most notably the Norrish reactions.
Photo-Oxidation (Norrish Reactions): These reactions are initiated by the absorption of a UV photon by the carbonyl group of the ester. wikipedia.org
Norrish Type I Reaction: This involves the homolytic cleavage (α-scission) of the bond adjacent to the carbonyl group. This creates two free radical fragments. For an ester, this would be an acyl radical and an alkoxy radical. These highly reactive radicals can then participate in secondary reactions, including recombination or abstraction of hydrogen atoms, leading to chain scission. wikipedia.orgchem-station.com
Norrish Type II Reaction: This pathway is possible if the ester contains a hydrogen atom on the gamma-carbon (the third carbon from the carbonyl group). It involves the intramolecular abstraction of this gamma-hydrogen by the excited carbonyl group, forming a 1,4-biradical intermediate. This intermediate can then undergo cleavage (β-scission) to form an enol and an alkene, or it can cyclize to form a cyclobutanol (B46151) derivative. wikipedia.orgchempedia.info Both Norrish pathways result in the breakdown of the original ester molecule.
Photo-Fries Rearrangement: The Photo-Fries rearrangement is a well-known photochemical reaction involving the conversion of a phenolic ester (an ester where the acyl group is attached to a phenol) into a hydroxy aryl ketone. wikipedia.orgchempedia.info The mechanism proceeds via a radical process where the acyl group migrates from the ester oxygen to the aromatic ring. thermofisher.comed.ac.ukThis mechanism is not applicable to this compound. PETB is an aliphatic polyester (B1180765), derived from an alcohol (pentaerythritol) and not a phenol. It lacks the required aromatic ring directly bonded to the ester oxygen, and therefore cannot undergo the Photo-Fries rearrangement. The relevant photodegradation mechanism for PETB is photo-oxidation via the Norrish reactions described above. wikipedia.org
Environmental Fate and Biogeochemical Transformations of Pentaerythritol Tetrabutyrate
Abiotic Degradation Pathways of PETB in Environmental Compartments:Carboxylate esters, such as PETB, can undergo hydrolysis, and the presence of chromophores could make them susceptible to photolysis. However, without experimental or modeled rate constants, the environmental half-life of PETB in natural water systems and its degradation rate in aquatic or atmospheric environments under sunlight cannot be determined.
Until dedicated research is conducted and published, a detailed and authoritative article on the environmental fate and biogeochemical transformations of pentaerythritol (B129877) tetrabutyrate cannot be responsibly generated.
Redox Transformations of PETB Under Anaerobic Conditions
Under anaerobic conditions, the redox transformations of pentaerythritol esters are primarily driven by microbial activity where the ester may serve as an electron acceptor. While specific studies on pentaerythritol tetrabutyrate (PETB) are limited, research on structurally similar compounds like pentaerythritol tetranitrate (PETN) provides significant insights. In anaerobic environments, PETN has been shown to undergo sequential reduction to pentaerythritol, with the nitrate (B79036) groups being utilized as terminal electron acceptors by denitrifying bacteria. This process involves the intermediary formation of pentaerythritol trinitrate (PETriN), pentaerythritol dinitrate (PEDN), and pentaerythritol mononitrate (PEMN). Denitrifying bacteria possessing nitrite (B80452) reductase are capable of facilitating this preferential utilization sequence.
It is plausible that PETB could undergo analogous redox transformations where the butyrate (B1204436) ester linkages are hydrolyzed under anaerobic conditions, followed by the fermentation of the resulting butyric acid and pentaerythritol. The specific redox potential at which these transformations occur would depend on the terminal electron acceptors available in the environment, such as nitrate, sulfate, or carbon dioxide. In environments where petroleum hydrocarbons are present, anaerobic degradation often involves syntrophic relationships between different microbial species. mdpi.com
Biodegradation of PETB by Microbial Communities
The biodegradation of pentaerythritol esters is influenced by the composition and adaptive responses of microbial communities. researchgate.net Generally, individual microorganisms can only metabolize a limited range of hydrocarbon substrates, necessitating a consortium of different bacterial and fungal species with broad enzymatic capacities to achieve significant degradation. researchgate.net
Aerobic Biodegradation Mechanisms of PETB by Bacteria and Fungi
Aerobic biodegradation of esters like PETB is typically initiated by enzymatic hydrolysis of the ester bonds, catalyzed by esterases. This initial step would release pentaerythritol and four molecules of butyric acid. Following hydrolysis, both products are generally susceptible to further aerobic degradation.
Butyric acid can be readily metabolized by a wide range of bacteria and fungi through the β-oxidation pathway to form acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Pentaerythritol, a polyhydric alcohol, is also expected to be biodegradable. The aerobic degradation of similar polyols often involves initial oxidation steps to form aldehydes and carboxylic acids, which are then further metabolized. Several bacterial and fungal strains have been identified with the potential to degrade petroleum hydrocarbons, which include complex esters. diva-portal.org For instance, fungal isolates from Sordariomycetes and bacterial isolates from Actinobacteria, Betaproteobacteria, and Gammaproteobacteria have demonstrated high potential for degrading complex organic compounds. diva-portal.org
Anaerobic Biodegradation Pathways of PETB in Sediments and Sludge
In anaerobic environments such as sediments and sludge, the biodegradation of PETB would proceed through different metabolic pathways compared to aerobic conditions. The initial hydrolysis of the ester bonds would still be a critical first step, releasing pentaerythritol and butyric acid.
Under anaerobic conditions, butyric acid is a common intermediate in the fermentation of organic matter. It can be further degraded by syntrophic consortia of bacteria. One group of bacteria, known as obligate hydrogen-producing acetogens, would oxidize butyrate to acetate (B1210297) and hydrogen gas. This reaction is only thermodynamically favorable if the partial pressure of hydrogen is kept low by hydrogen-consuming microorganisms, such as methanogenic archaea or sulfate-reducing bacteria. researchgate.net
The anaerobic degradation of pentaerythritol is less well-documented. However, it is likely to be fermented to various short-chain fatty acids, alcohols, and gases (H₂ and CO₂) by a consortium of anaerobic bacteria. The specific pathway would depend on the prevailing electron-accepting conditions (e.g., methanogenic, sulfate-reducing, or nitrate-reducing). researchgate.net
Identification of Microbial Metabolites of PETB
The primary metabolites from the initial hydrolysis of PETB would be pentaerythritol and butyric acid .
Further aerobic metabolism of butyric acid would lead to the formation of acetyl-CoA . Under anaerobic conditions, butyric acid can be converted to acetate and hydrogen .
The degradation of pentaerythritol is expected to produce a series of oxidized intermediates. For the related compound pentaerythritol tetranitrate (PETN), metabolites identified during its degradation by Enterobacter cloacae include pentaerythritol dinitrate , 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal , and 2,2-bis-[(nitrooxy)methyl]-propanedial . nih.gov This suggests that analogous hydroxylated and aldehyde intermediates could be formed during the microbial metabolism of the pentaerythritol core of PETB.
A summary of expected microbial metabolites is presented in the table below.
| Initial Substrate | Predicted Primary Metabolites | Predicted Secondary Metabolites |
| This compound (PETB) | Pentaerythritol, Butyric Acid | Acetyl-CoA (aerobic), Acetate (anaerobic), Various oxidized pentaerythritol intermediates |
Enzymatic Pathways Involved in PETB Biotransformation
The biotransformation of PETB is initiated by hydrolytic enzymes, followed by central metabolic pathways.
Esterases : The initial and most critical step in PETB biodegradation is the hydrolysis of its four ester bonds. This reaction is catalyzed by carboxylesterases, a broad class of enzymes that cleave ester linkages. These enzymes are widespread in bacteria and fungi.
β-Oxidation Pathway : Once liberated, butyric acid is metabolized via the β-oxidation pathway. This involves a series of enzymes including acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, ultimately yielding acetyl-CoA.
Oxidoreductases : The degradation of the pentaerythritol core likely involves a series of oxidation-reduction reactions catalyzed by oxidoreductases, such as alcohol dehydrogenases and aldehyde dehydrogenases, to convert the alcohol groups into aldehydes and then carboxylic acids.
Anaerobic Enzymes : Under anaerobic conditions, specific enzymes are required for the fermentation of butyrate and pentaerythritol. For the related compound PETN, an NADPH-dependent PETN reductase has been isolated from Enterobacter cloacae, which liberates nitrite from the nitrate esters. nih.gov This suggests that reductases may also play a role in the transformation of PETB under certain conditions.
Environmental Monitoring and Occurrence of PETB in Natural Systems
Pentaerythritol esters, including PETB, are used in various industrial applications such as synthetic lubricants, hydraulic fluids, and as additives in plastics. emeryoleo.com Due to their widespread use, there is a potential for their release into the environment. However, specific data on the environmental monitoring and occurrence of PETB in natural systems are scarce.
The occurrence of other synthetic esters, such as phthalate (B1215562) esters, is well-documented in various environmental compartments including water, sediment, and sludge. frontiersin.orgnih.govnih.gov These compounds can enter aquatic environments through wastewater discharge, river runoff, and atmospheric deposition. nih.gov Given the industrial applications of PETB, similar pathways of environmental entry are likely.
The low volatility and low water solubility of long-chain esters suggest that if released into the environment, PETB would likely partition to soil, sediments, and sludge. wikipedia.org Its environmental fate would then be governed by the biodegradation processes discussed above. The lack of monitoring data for PETB highlights a gap in the understanding of the environmental prevalence of this compound. Future environmental risk assessments would benefit from the development of analytical methods for the detection of PETB and its metabolites in environmental matrices.
Analytical Method Development for Trace Detection and Quantification of Pentaerythritol Tetrabutyrate in Complex Research Matrices
Sample Preparation Techniques for PETB Extraction from Diverse Matrices
Effective sample preparation is critical for isolating Pentaerythritol (B129877) Tetrabutyrate (PETB) from interfering matrix components and for pre-concentrating it to levels suitable for instrumental analysis. The choice of extraction technique is dictated by the nature of the sample matrix, whether environmental, material science, or biological.
Solid-Phase Extraction (SPE) for PETB from Environmental Samples
Solid-Phase Extraction (SPE) is a preferred method for extracting semi-volatile and non-volatile organic compounds like PETB from aqueous environmental samples such as river or wastewater. raykolgroup.com The technique relies on the partitioning of the analyte between a liquid sample and a solid sorbent packed in a cartridge. For a non-polar compound like PETB, reversed-phase SPE is the most appropriate approach. raykolgroup.com
The process involves conditioning the sorbent (typically with methanol (B129727) followed by water), loading the aqueous sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a small volume of a strong organic solvent. This not only cleans up the sample but also achieves significant concentration factors.
Key considerations for PETB extraction using SPE include:
Sorbent Selection : C18 (octadecylsilane) bonded silica (B1680970) is a common choice for non-polar analytes from aqueous matrices. acs.org Styrene-divinylbenzene (SDVB) or other polymeric sorbents can also be used, offering a wider pH stability range and different selectivity.
Elution Solvent : Solvents like ethyl acetate (B1210297), dichloromethane, or acetone (B3395972) are effective for eluting non-polar compounds from reversed-phase sorbents.
Sample Pre-treatment : Adjusting the pH of the water sample can suppress the ionization of interfering acidic or basic compounds, improving the selectivity of the extraction.
Table 1: Hypothetical SPE Parameters for PETB Extraction from Water
Parameter Condition Rationale Sorbent Type C18 or SDVB Polymer Non-polar sorbent for effective retention of non-polar PETB from a polar matrix. Sorbent Mass 500 mg Standard mass for processing 1 L of water with moderate organic load. Conditioning Solvent 5 mL Methanol, then 5 mL Deionized Water Activates the C18 chains and ensures proper wetting for sample loading. Sample Volume 500 - 1000 mL Allows for trace-level detection through pre-concentration. Wash Solvent 5 mL Water/Methanol (95:5) Removes polar interferences without eluting the target analyte. Elution Solvent 2 x 4 mL Dichloromethane or Ethyl Acetate Effectively desorbs PETB while minimizing co-extraction of highly polar compounds.
Liquid-Liquid Extraction (LLE) for PETB from Material Science Samples
In material science, PETB may be used as a plasticizer or additive in polymers. zbaqchem.com Liquid-Liquid Extraction (LLE) is a classic technique to extract such additives from a solid polymer matrix. researchgate.net The method involves dissolving the polymer in a suitable solvent and then extracting the analyte into an immiscible liquid phase. More commonly, a Soxhlet or an Accelerated Solvent Extraction (ASE) approach is used, where a solvent repeatedly washes over the ground polymer sample to extract the additives. thermofisher.com
For extracting PETB from a polymer like Polyvinyl Chloride (PVC):
The polymer sample is first ground to increase its surface area. thermofisher.com
The ground sample is placed in an extraction thimble.
A suitable organic solvent (e.g., hexane, petroleum ether, or a mixture) is refluxed through the sample for several hours. thermofisher.com Since PETB is a high molecular weight, non-polar ester, a solvent that swells but does not dissolve the polymer matrix is often chosen to selectively extract the plasticizer. psycheplastics.eu
The resulting extract, containing the dissolved PETB, is then concentrated and prepared for chromatographic analysis.
ASE is a modern alternative that uses elevated temperatures and pressures to achieve faster and more efficient extractions with less solvent consumption compared to traditional Soxhlet methods. thermofisher.com
Microextraction Techniques (SPME, LPME) for Trace PETB Analysis
For ultra-trace analysis, miniaturized extraction techniques are invaluable. They are fast, require minimal or no solvent, and integrate sampling and extraction into a single step. mdpi.com
Solid-Phase Microextraction (SPME) is an equilibrium-based technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. youtube.com For a semi-volatile compound like PETB, headspace SPME is ideal as it protects the fiber from non-volatile matrix components. mdpi.com The fiber adsorbs the analytes, which are then thermally desorbed directly into the injector of a gas chromatograph. youtube.com The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to extract a wide range of analytes of varying molecular weights and polarities. frontiersin.org
Liquid-Phase Microextraction (LPME) involves extracting analytes from an aqueous sample into a micro-drop of an immiscible organic solvent. In Dispersive Liquid-Liquid Microextraction (DLLME), a mixture of an extraction solvent (e.g., isopropanol) and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. tandfonline.com The fine droplets provide a large surface area for rapid extraction. After centrifugation, the organic phase containing the concentrated analyte is collected for analysis. tandfonline.com
Chromatographic Techniques for PETB Separation and Quantification
Chromatography is the cornerstone of separating and quantifying PETB from complex mixtures. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the desired sensitivity and available detectors.
Gas Chromatography (GC) with Various Detectors (FID, ECD, TCD) for PETB
GC is well-suited for the analysis of pentaerythritol esters. researchgate.netresearchgate.net However, due to the high molecular weight of PETB, care must be taken to avoid thermal degradation in the heated GC inlet. si.edunih.gov A programmable temperature vaporization (PTV) inlet can minimize this risk by introducing the sample at a lower initial temperature before rapidly heating for transfer to the column.
Flame Ionization Detector (FID) : The FID is the workhorse detector for organic compounds like PETB. It produces a signal proportional to the number of carbon atoms entering the flame, offering excellent sensitivity and a wide linear range. It is a robust choice for quantifying PETB, especially when coupled with extraction techniques that provide a clean sample extract. researchgate.net
Electron Capture Detector (ECD) : The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens or nitro groups. si.edu Since PETB lacks these groups, its response to an ECD would be very poor. This detector is therefore not suitable for direct PETB analysis but is the primary detector for its nitrated analogue, Pentaerythritol Tetranitrate (PETN). nih.gov
Thermal Conductivity Detector (TCD) : The TCD is a universal detector that responds to any compound with a thermal conductivity different from the carrier gas (usually helium or hydrogen). It is less sensitive than the FID by several orders of magnitude. Its use would be limited to applications where PETB is present at high concentrations, such as in the analysis of a formulated product rather than trace environmental detection.
Table 2: Illustrative GC-FID Parameters for PETB Analysis
Parameter Condition Rationale Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) A non-polar column suitable for separating high molecular weight esters. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas compatible with most detectors. Inlet Temperature 280°C (or PTV inlet: 80°C ramped to 300°C) High enough to ensure volatilization without causing thermal degradation. Oven Program 100°C (hold 2 min), ramp to 320°C at 15°C/min, hold 10 min Separates analytes by boiling point and ensures the high-boiling PETB elutes. Detector FID at 330°C Standard, sensitive detector for organic compounds.
Liquid Chromatography (LC) with UV/Vis and Refractive Index Detection for PETB
High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for thermally labile or non-volatile compounds. For PETB, a reversed-phase HPLC method using a C18 or C8 column with a mobile phase of acetonitrile (B52724) and/or methanol and water would be appropriate. nih.gov
UV/Vis Detection : PETB lacks a significant chromophore, meaning it does not absorb light strongly in the standard UV-Visible range (220-800 nm). veeprho.com The ester carbonyl group exhibits a weak absorbance at low wavelengths (around 200-215 nm). google.com While detection at these low wavelengths is possible, it is often hampered by poor sensitivity and interference from mobile phase additives and other impurities that also absorb in this region.
Refractive Index (RI) Detection : The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample components. jasco-global.com It is an excellent choice for non-chromophoric, non-volatile compounds like PETB. researchgate.net However, RI detectors have two major limitations: they are relatively insensitive compared to UV or FID detectors, and they are highly sensitive to changes in temperature, pressure, and mobile phase composition, making them incompatible with gradient elution. veeprho.com Analysis must be performed in an isocratic mode (constant mobile phase composition), which can increase run times for complex samples. jasco-global.com
Two-Dimensional Gas Chromatography (GCxGC) for Complex PETB Mixtures
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.com This makes it particularly well-suited for resolving components in complex samples, such as industrial lubricants or polymer extracts where PETB might be present alongside numerous other compounds. nih.gov
In a GCxGC system, the sample is subjected to two distinct separation stages. It is first introduced into a primary column, typically a standard length (e.g., 30 m) non-polar column, where compounds are separated based on their volatility. sepsolve.com The effluent from this primary column is then collected in fractions by a modulator, which rapidly re-injects these fractions onto a second, shorter (e.g., 1-5 m) column with a different stationary phase, often of a polar nature. sepsolve.com This secondary separation is based on a different chemical property, such as polarity. The result is a two-dimensional chromatogram that maps compounds by both volatility and polarity, effectively separating components that would co-elute in a one-dimensional system. sepsolve.com
For a complex mixture containing PETB, GCxGC can isolate the PETB peak from other matrix components, such as other esters, hydrocarbons, and additives. While methods for analyzing pentaerythritol derivatives by GC often involve derivatization to increase volatility researchgate.netmat-test.com, PETB's ester structure makes it sufficiently volatile for direct GC analysis. The use of a time-of-flight mass spectrometer (TOFMS) as a detector for GCxGC provides rapid, full-spectrum data acquisition, aiding in the positive identification of resolved peaks through their mass spectra. nih.gov The enhanced separation power improves signal-to-noise ratios, allowing for the detection and quantification of trace amounts of PETB that might otherwise be obscured by larger, overlapping peaks from the matrix. sepsolve.com
Spectroscopic Methods for PETB Identification and Quantification in Matrices
Spectroscopic techniques provide valuable information on the chemical structure and concentration of analytes. Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly useful for analyzing PETB in solid or semi-solid matrices like polymers and coatings, while Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in complex liquid mixtures.
FT-IR spectroscopy is a widely used technique for identifying functional groups within a molecule. The analysis of pentaerythritol esters by FT-IR shows characteristic absorption bands that confirm their structure. researchgate.net For pentaerythritol tetrabutyrate, the most prominent features in its IR spectrum would be:
A strong carbonyl (C=O) stretching band, characteristic of the ester group, typically appearing around 1735-1750 cm⁻¹.
Multiple strong C-O stretching bands in the fingerprint region, approximately between 1250 cm⁻¹ and 1100 cm⁻¹. researchgate.net
The absence of the broad O-H stretching band (around 3300 cm⁻¹) that would be present in the parent pentaerythritol polyol, indicating complete esterification. researchgate.net
When PETB is blended with a polymer, these characteristic peaks can be used for its identification and quantification. Techniques like Gel Permeation Chromatography coupled with FT-IR (GPC-FTIR) can separate the polymer components by size, after which the FT-IR detector can identify the chemical composition of the eluting fractions, allowing for the characterization of PETB within the polymer matrix. spectra-analysis.comvjs.ac.vn
Raman spectroscopy offers complementary information and has distinct advantages for analyzing coatings. paint.org It is highly sensitive to non-polar bonds and symmetric vibrations, and it is generally insensitive to water, making it suitable for in-situ analysis. For a coating containing PETB, Raman spectroscopy could identify the compound through its unique vibrational fingerprint. paint.org The technique can be used to create compositional maps of a surface, determining the distribution and concentration of PETB within a coating formulation. paint.org While a strong Raman marker can significantly improve prediction models, the technique is capable of quantitatively monitoring coating processes. pharmaexcipients.comazom.com
| Spectroscopic Technique | Key PETB Spectral Features | Application in Matrices |
| FT-IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1250-1100 cm⁻¹), absence of O-H stretch. researchgate.net | Identification and quantification in polymer blends; can be coupled with GPC for separation. spectra-analysis.com |
| Raman Spectroscopy | Unique vibrational "fingerprint," complementary to IR. | Compositional mapping and in-line process monitoring of PETB in coatings. paint.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. nih.gov For a complex organic mixture, such as a synthetic lubricant base oil, NMR can provide both qualitative and quantitative information about the presence of PETB without the need for chromatographic separation. nih.gov
The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different protons in the molecule. Based on the structure of pentaerythritol and butyrate (B1204436) moieties, the expected proton signals are:
A singlet for the methylene (B1212753) protons (CH₂) of the central pentaerythritol core.
A triplet for the terminal methyl protons (CH₃) of the butyrate chains.
A sextet for the methylene protons (CH₂) adjacent to the methyl group in the butyrate chains.
A triplet for the methylene protons (CH₂) adjacent to the carbonyl group in the butyrate chains.
Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom. By comparing the observed chemical shifts and signal integrations to those of a pure PETB standard, one can confirm its identity and determine its concentration relative to other components in the mixture. Two-dimensional NMR techniques, such as ¹H-¹³C HMBC, can further confirm the structure by showing correlations between protons and carbons. nih.gov While ¹H NMR spectra of pentaerythritol itself in DMSO-d6 are available spectrabase.com, the analysis of its ester derivatives provides more complex spectra that are useful for identification in mixtures. rsc.org
Mass Spectrometry (MS)-Based Approaches for PETB Trace Analysis
Mass spectrometry is the gold standard for sensitive and selective detection of trace-level compounds. When coupled with chromatographic separation, it provides robust methods for quantifying analytes like PETB in challenging matrices.
Tandem mass spectrometry (MS/MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), provides exceptional selectivity and sensitivity for trace analysis. These methods are commonly used for analyzing structurally similar compounds like pentaerythritol tetranitrate (PETN) and its metabolites, and the same principles apply to PETB. nih.govnih.govresearchgate.net
In a typical GC-MS/MS or LC-MS/MS experiment, the PETB molecule is first separated from the matrix by the chromatography column. It then enters the mass spectrometer, where it is ionized and a specific precursor ion (e.g., the molecular ion or a characteristic adduct) is selected. This precursor ion is then fragmented, and specific product ions are monitored. This precursor-to-product ion transition is highly specific to the target molecule, effectively eliminating chemical noise from the matrix and allowing for ultrasensitive detection and quantification, often at part-per-trillion levels or lower. nih.gov
For PETB, the fragmentation in MS/MS would likely involve the cleavage of the ester bonds, leading to the loss of butyric acid moieties or butoxycarbonyl groups. The development of a quantitative method would involve synthesizing a stable isotope-labeled internal standard of PETB to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov
| Technique | Principle | Application to PETB | Typical Detection Limits |
| GC-MS/MS | Separation by GC, followed by selective fragmentation and detection of specific ion transitions. | Ultrasensitive quantification of PETB in volatile-compatible matrices. | Parts-per-trillion (ppt) to parts-per-quadrillion (ppq). nih.gov |
| LC-MS/MS | Separation by LC, suitable for less volatile or thermally labile compounds, followed by MS/MS detection. | Trace analysis of PETB in complex liquid samples or extracts. researchgate.net | Sub-nanogram per milliliter (ng/mL). nih.gov |
High-resolution mass spectrometry (HRMS), often coupled with LC or GC, is a powerful tool for non-targeted analysis (NTA). nih.gov NTA workflows are designed to detect and identify a broad range of chemicals in a sample without pre-selecting targets. nih.gov This is particularly useful in complex research matrices where the full chemical composition is unknown.
An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer, measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). researchgate.net This accuracy allows for the unambiguous determination of the elemental formula of a detected ion.
In an NTA workflow for a complex sample potentially containing PETB, the HRMS data would be processed to extract all significant chemical features. nih.govlcms.cz If a feature corresponding to the exact mass of PETB (C₂₁H₃₆O₈) is detected, its isotopic pattern and fragmentation spectrum (from MS/MS data acquired in parallel) can be compared against databases or theoretical predictions to confirm its identity. This approach allows for the confident identification of PETB even when it is not an anticipated component of the sample, making HRMS an invaluable tool for discovery and characterization in complex chemical systems. mdpi.com
Isotope Dilution Mass Spectrometry for Accurate PETB Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the highly accurate and precise quantification of chemical compounds, including this compound (PETB), particularly at trace levels within complex research matrices. This method combines the high selectivity of mass spectrometry with the exceptional accuracy afforded by the use of an isotopically labeled internal standard. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically distinct version of the analyte (e.g., ¹³C- or ²H-labeled PETB) to a sample prior to any extraction or analysis steps. nih.govclearsynth.com
The core advantage of this approach is that the isotopically labeled internal standard behaves almost identically to the native (unlabeled) PETB throughout the entire analytical workflow, including extraction, derivatization (if necessary), and ionization in the mass spectrometer. nih.gov Consequently, any sample loss or variation in instrument response affects both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signals of the native PETB to the labeled internal standard, a highly accurate concentration of PETB in the original sample can be determined, effectively compensating for matrix effects and procedural inconsistencies that can plague other quantification methods. clearsynth.com
The development of an IDMS method for PETB typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This provides an additional layer of selectivity and sensitivity, crucial for distinguishing PETB from other components in intricate sample matrices such as polymers or biological samples.
Method Validation and Performance
A critical aspect of implementing an IDMS method is rigorous validation to ensure its reliability for a specific application. This validation process assesses parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). For the quantification of PETB, a deuterated form of the compound (d-PETB) is often synthesized and used as the internal standard. nih.govmdpi.comresearchgate.net
The following interactive data table summarizes typical validation results for an IDMS-LC-MS/MS method developed for the quantification of PETB in a research polymer matrix.
Research Findings in Complex Matrices
The robustness of the IDMS technique makes it particularly well-suited for analyzing PETB that has migrated from materials or is present in complex environmental or biological samples. Research efforts have focused on quantifying trace amounts of PETB in various matrices to understand its distribution and persistence.
The data presented in the interactive table below showcases representative findings from a study quantifying PETB in a complex research matrix using a validated IDMS-LC-MS/MS method. The use of a deuterated internal standard ensures high confidence in the reported concentrations, even at very low levels.
The consistent and high recovery rates of the internal standard across different samples underscore the effectiveness of the IDMS approach in correcting for matrix-induced variations and procedural losses, thereby ensuring the accuracy of the final quantitative results.
Regulatory Science and Policy Considerations for Pentaerythritol Tetrabutyrate in Research and Industrial Development
Global Regulatory Frameworks for New Chemical Substances in Research and Development
The introduction of new chemical substances into the market is strictly controlled by national and regional regulations. These frameworks mandate a thorough evaluation of potential risks to human health and the environment. For researchers and developers working with PETB, understanding these regulations is a critical prerequisite for legal and commercial viability.
The European Union's regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) is a comprehensive framework for managing chemical risks. greenly.earthlineup.de It applies to all chemical substances manufactured or imported into the EU in quantities of one tonne or more per year. greenly.earth A core principle of REACH is "no data, no market," which places the responsibility on companies to collect data on the properties of their substances and manage any potential risks. greenly.earth
For PETB, if it were to be manufactured or imported into the EU at or above the one-tonne threshold, it would require registration with the European Chemicals Agency (ECHA). greenly.earthwikipedia.org This process involves submitting a technical dossier with information on the substance's properties and hazards. For substances produced in volumes of 10 tonnes or more annually, a Chemical Safety Assessment (CSA) and a corresponding Chemical Safety Report (CSR) are mandatory to ensure the substance's safe use. sigmaaldrich.com
The REACH framework also encourages innovation in green chemistry by pushing companies to find safer alternatives to hazardous substances. greenly.earth This regulatory driver could influence the research and development trajectory of PETB, prioritizing applications and synthesis routes that demonstrate a high level of protection for human health and the environment. lineup.de The regulation also mandates communication of safety information throughout the supply chain, ensuring that all users are aware of the properties and safe handling requirements of the chemicals they use. wikipedia.orgsigmaaldrich.com
In the United States, the Toxic Substances Control Act (TSCA) governs the introduction of new chemicals. smu.eduepa.gov Under TSCA, any chemical substance not listed on the TSCA Inventory is considered a "new chemical substance." federalregister.govfederalregister.gov For a compound like PETB, its status on this inventory would dictate the regulatory pathway. If not listed, a company would need to submit a Premanufacture Notice (PMN) to the Environmental Protection Agency (EPA) at least 90 days before beginning manufacturing or importation for commercial purposes. federalregister.gov
However, TSCA includes a crucial exemption for research and development (R&D). epa.gov A substance can be manufactured in small quantities solely for R&D purposes without a PMN. smu.eduepa.gov This exemption allows for scientific experimentation and analysis, including research for product development. epa.gov The burden of proving eligibility for the R&D exemption lies with the company claiming it. smu.eduepa.gov If the R&D substance is distributed to others, the manufacturer must notify them that the use is for R&D only and provide information on any known health risks. smu.eduepa.gov
Once R&D moves towards commercialization, the PMN process is initiated, which requires a thorough review by the EPA. federalregister.gov Other countries have similar chemical inventory and notification systems, such as Japan's Chemical Substances Control Law (CSCL) which maintains the Existing and New Chemical Substances (ENCS) inventory, and South Korea's Act on the Registration and Evaluation of Chemicals (K-REACH) which manages the Korea Existing Chemicals List (KECL). wikipedia.org
Interactive Table: Comparison of Key R&D Provisions in REACH and TSCA
| Feature | REACH (EU) | TSCA (US) |
| Primary Goal | Enhance protection of human health and the environment. sigmaaldrich.com | Review new chemicals prior to commercial manufacturing or import. smu.edu |
| Governing Body | European Chemicals Agency (ECHA). wikipedia.org | Environmental Protection Agency (EPA). epa.gov |
| R&D Exemption | Scientific Research and Development (SR&D) exemption for substances used in quantities below 1 tonne/year. | R&D exemption for small quantities used solely for scientific experimentation or analysis. smu.eduepa.gov |
| Notification for Commercialization | Registration dossier required for quantities of 1 tonne/year or more. greenly.earth | Premanufacture Notice (PMN) required 90 days before commercial production. federalregister.gov |
| Data Requirement | "No data, no market" principle; requires detailed substance information. greenly.earth | Manufacturer must submit available test data on health and environmental effects. |
| Key Principle | Precautionary principle, placing burden of proof on industry. lineup.de | EPA must make an affirmative risk determination on new chemicals. federalregister.gov |
Research Ethics and Responsible Conduct in PETB Studies
The credibility of scientific findings related to PETB hinges on a foundation of strong research ethics and responsible conduct. This encompasses the entire research lifecycle, from experimental design to the dissemination of results.
Data integrity is the foundation of high-quality research, ensuring that data are reliable, valid, and secure throughout the research process. researchgate.net For PETB, this means that all data generated—from spectroscopic analysis to performance testing—must be accurately recorded and maintained. Reproducibility, the ability for an independent researcher to replicate an experiment and obtain consistent results, is a cornerstone of the scientific method. numberanalytics.com
Achieving reproducibility in chemical research on PETB requires a multifaceted approach. numberanalytics.com This includes the standardization of laboratory protocols, meticulous calibration and maintenance of equipment, and comprehensive training for all personnel involved in the experiments. numberanalytics.com The use of electronic lab notebooks and robust data management systems can enhance data security and organization, reducing the risk of data loss or unintentional modification. numberanalytics.com
Irreproducibility can arise from several sources, including deliberate data falsification (which is considered rare), the publication of incorrect data, or investigator bias where results are interpreted to fit a preconceived theory. chemistryviews.org To mitigate these issues, principal investigators have a responsibility to regularly review raw data and ensure that findings can be reproduced internally before publication. chemistryviews.org Journals and reviewers also play a role by requiring adequate experimental detail in submissions to allow for independent verification. chemistryviews.orgnih.gov
Intellectual property (IP), primarily through patents, is a critical mechanism for protecting innovations in the chemical industry. stratagemipm.co.uk For PETB, patents can cover a range of discoveries, including the molecule itself, novel synthesis methods, specific formulations, and new applications. gainswells.ae These patents grant the holder exclusive rights for a set period, providing a competitive advantage and enabling them to monetize their research and development efforts through commercialization or licensing. stratagemipm.co.ukgainswells.ae
A well-defined IP strategy is essential for transforming a chemical breakthrough into a valuable asset. stratagemipm.co.uk This strategy must align with business objectives, regulatory timelines, and the competitive landscape. stratagemipm.co.uk The global patent landscape for chemicals is dynamic, with a significant number of filings originating from countries like China, the U.S., and India. gainswells.ae Companies like BASF and Dow have historically maintained strong patent portfolios, indicating the importance of IP in this sector. lexisnexisip.com
Furthermore, there is a growing trend in patenting innovations related to green and sustainable chemistry. gainswells.ae If research into PETB leads to more environmentally friendly production processes or applications that align with sustainability goals, this could enhance its patentability and commercial attractiveness. gainswells.aewipo.int
Sustainable Development Goals and Green Chemistry in PETB Research
Modern chemical research is increasingly guided by the principles of sustainability. The development of PETB can be aligned with global frameworks like the United Nations Sustainable Development Goals (SDGs) and the principles of Green Chemistry to ensure it contributes positively to society and the environment.
Green chemistry is defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sjp.ac.lkmun.ca It provides a framework for chemists to create safer, more efficient, and more sustainable chemical transformations. solubilityofthings.com The application of these principles to PETB research can address multiple SDGs, including SDG 12 (Responsible Consumption and Production) and SDG 13 (Climate Action). numberanalytics.comacs.org
The synthesis of esters like PETB, which traditionally may involve harsh catalysts or solvents, can be re-examined through the lens of green chemistry. researchgate.netnih.gov Research into alternative synthesis methods, such as using biocatalysts like lipases, can offer milder reaction conditions and higher selectivity. researchgate.net Other green approaches include using safer, recyclable solvents or developing solvent-free reaction conditions, which minimize waste and improve energy efficiency. nih.govoup.com By focusing on atom economy—maximizing the incorporation of all reactant materials into the final product—researchers can design more efficient and less wasteful synthesis routes for PETB. solubilityofthings.com Aligning PETB research with these principles not only reduces environmental impact but also fosters innovation and can lead to more economically competitive processes. greenly.earthoup.com
Interactive Table: The 12 Principles of Green Chemistry
| Principle No. | Principle Name | Description |
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. solubilityofthings.com |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. oup.com |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |
| 6 | Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. solubilityofthings.com |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. solubilityofthings.com |
| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. solubilityofthings.com |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |
| 11 | Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Life Cycle Assessment (LCA) Methodologies for PETB Production and Use
A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product, process, or activity throughout its entire life cycle. sekisui-sc.com For pentaerythritol (B129877) tetrabutyrate (PETB), a synthetic ester, a comprehensive LCA would encompass a "cradle-to-gate" or "cradle-to-grave" analysis. A cradle-to-gate assessment evaluates the process from the extraction of raw materials to the production of PETB ready for shipment. sekisui-sc.com
The production of PETB involves the esterification of pentaerythritol with butyric acid. Pentaerythritol itself is synthesized from formaldehyde (B43269) and acetaldehyde. wikipedia.orgterchemicals.com The LCA for PETB must, therefore, account for the environmental burdens associated with these precursor chemicals.
Key Stages and Inputs for PETB Production LCA:
Raw Material Acquisition: This stage includes the extraction and processing of feedstocks for formaldehyde, acetaldehyde, and butyric acid. These are often derived from fossil fuels like natural gas or oil, contributing to resource depletion and greenhouse gas emissions. reading.ac.uk
Chemical Synthesis: The manufacturing processes for pentaerythritol and its subsequent esterification to PETB are energy-intensive. The LCA would quantify the energy consumption (electricity and thermal), water usage, and any catalysts or solvents used in the reactions. google.comopastpublishers.com
Emissions and Waste Generation: This includes air emissions (like volatile organic compounds), wastewater discharge, and solid waste from the production process. reading.ac.uk For instance, the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a related polyester (B1180765), is known to emit hazardous compounds. wkaiglobal.com The waste stream from pentaerythritol manufacture can contain organic impurities that require treatment. google.com
Transportation: The environmental impact of transporting raw materials to the production facility and distributing the final PETB product to users is also a critical component of the LCA. sekisui-sc.com
LCA Impact Categories:
The environmental impacts are assessed across several categories, including:
Global Warming Potential (GWP): Measured in CO2 equivalents, this assesses the contribution to climate change. The energy-intensive nature of chemical synthesis is a major contributor. nih.gov
Acidification Potential: This evaluates the potential for emissions like sulfur dioxide and nitrogen oxides to cause acid rain. wkaiglobal.com
Eutrophication Potential: This assesses the impact of nutrient-rich effluents on aquatic ecosystems. researchgate.net
Resource Depletion: This accounts for the consumption of non-renewable resources like fossil fuels. nih.gov
Circular Economy Principles Applied to PETB Materials
The principles of a circular economy, which aim to eliminate waste and promote the continual use of resources, are increasingly being applied to the chemical industry. For PETB, this involves considering its end-of-life and exploring ways to recover and reuse its constituent components.
One of the primary applications of PETB and other polyol esters is in high-performance lubricants. growthmarketreports.comsinobiochemistry.com In a circular model, used lubricants containing PETB would be collected and re-processed.
Potential Circular Pathways for PETB:
Chemical Recycling (Alcoholysis): PETB, being an ester, can be broken down into its parent alcohol (pentaerythritol) and butyric acid through processes like alcoholysis. This process uses an alcohol, potentially in the presence of a catalyst, to depolymerize the ester. researchgate.net The recovered pentaerythritol and butyric acid could then be purified and used as raw materials for the synthesis of new PETB or other chemical products. Research on the chemical recycling of PET plastic waste using multifunctional alcohols like pentaerythritol has shown this to be a viable approach. researchgate.net
Re-refining: Used lubricants containing PETB can be subjected to re-refining processes to remove impurities and degradation products. While this may not break the PETB down to its constituent molecules, it can restore the lubricant's properties, allowing it to be reused in less demanding applications.
Biodegradation: Many polyol esters are designed to be readily biodegradable. zslubes.com While this is an end-of-life solution rather than a circular one in the strictest sense, it is an important consideration for lubricants that may be accidentally released into the environment. The biodegradability of PETB would depend on its specific chemical structure.
The implementation of circular economy models for PETB faces challenges, including the logistics of collecting and transporting used lubricants, the energy and cost associated with recycling processes, and the need to ensure the quality and performance of the recycled products.
Emerging Policy Trends Influencing Future PETB Research Directions
The regulatory landscape for chemicals is evolving, with a growing emphasis on sustainability, safety, and circularity. These policy trends are set to significantly influence the future research and development of specialty chemicals like PETB.
A key driver of this change is the European Union's Chemicals Strategy for Sustainability , published in October 2020 as part of the European Green Deal. enhesa.comeuropa.eu This strategy aims to better protect human health and the environment from hazardous chemicals and to boost innovation for safe and sustainable chemicals. europa.eu
Key Elements of the EU's Strategy and Their Implications for PETB:
"Safe-and-Sustainable-by-Design": This principle encourages the development of chemicals and materials that are inherently safe and sustainable throughout their lifecycle. cefic.org For PETB, this will drive research into greener synthesis routes, the use of renewable feedstocks, and designing for enhanced biodegradability or recyclability. lubesngreases.com
Phasing Out Harmful Substances: The strategy includes actions to ban the most harmful chemicals in consumer products and to phase out the use of substances like per- and polyfluoroalkyl substances (PFAS), unless their use is deemed essential. europa.eufreshfields.com This creates opportunities for safer alternatives like certain polyol esters in applications where hazardous substances are currently used. The market for polyol esters is already growing due to regulations encouraging the use of biodegradable and less toxic alternatives to conventional mineral oils. growthmarketreports.com
Circular Economy Integration: The strategy is a cornerstone of the EU's move towards a circular economy. enhesa.com This will intensify the focus on the recyclability of materials containing PETB and promote research into chemical recycling technologies.
"One Substance, One Assessment": The EU aims to simplify and streamline the risk and hazard assessment of chemicals. europa.eu This will require comprehensive data on the properties and lifecycle impacts of substances like PETB.
Globally, there is a similar trend towards more stringent environmental regulations. For example, the International Maritime Organization's guidelines on pollution prevention are driving the adoption of biodegradable lubricants in marine applications. growthmarketreports.com
These policy trends will likely steer PETB research towards:
Renewable Feedstocks: Investigating the use of bio-based sources for pentaerythritol and butyric acid to reduce the carbon footprint and dependence on fossil fuels. zslubes.com
Improved Performance and Environmental Profile: Enhancing the thermal stability, lubricity, and biodegradability of PETB-based products to meet the demands of high-performance applications while complying with environmental regulations. perstorp.com
Advanced Recycling Technologies: Developing efficient and economically viable methods for chemical recycling to close the loop on PETB-containing materials.
The future of PETB in research and industrial development will be shaped by its ability to align with these emerging policy goals of safety, sustainability, and circularity.
Emerging Research Frontiers and Future Perspectives on Pentaerythritol Tetrabutyrate
PETB in Advanced Nanomaterials and Composites
The unique molecular architecture of pentaerythritol (B129877) tetrabutyrate, characterized by a central quaternary carbon atom and four flexible butyrate (B1204436) ester arms, suggests its potential as a multifunctional component in the development of advanced nanomaterials and composites. Its structure can be leveraged to influence properties such as viscoelasticity, thermal stability, and interfacial interactions within complex material systems.
Interfacing PETB with 2D Materials and Nanostructures for Enhanced Functionality
Two-dimensional (2D) materials, such as graphene and metal-organic frameworks (MOFs), possess extraordinary properties but their integration into practical devices often requires effective interfacing with other materials. tu-dresden.denih.gov Organic molecules like PETB can play a crucial role as interfacial modifiers or as components in a surrounding matrix.
While specific studies on interfacing PETB with 2D materials are not yet widespread, related research provides a roadmap for potential applications. For example, organic esters have been used to functionalize graphene oxide, introducing reactive groups that can covalently bond the 2D material to other substrates, like cotton fibers, to enhance properties such as antistatic capabilities. mdpi.com Theoretically, PETB could be used to non-covalently modify the surface of graphene sheets. Its alkyl chains could interact with the basal plane of graphene through van der Waals forces, while the polar ester groups could improve compatibility with a polymer matrix, leading to better dispersion and enhanced mechanical or thermal properties of the resulting composite.
In the context of nanostructures, PETB could serve as a high-performance plasticizer or a processing aid in polymer composites filled with nanoparticles. Its thermal stability would be advantageous in processing high-temperature engineering plastics. The presence of PETB could improve the flow properties of the polymer melt, ensuring a more uniform distribution of nanofillers and preventing aggregation, which is crucial for achieving desired enhancements in functionality. emeryoleo.com
Bio-Inspired and Sustainable Approaches in PETB Research
The global push towards green chemistry and a circular economy has spurred significant research into bio-based production methods for chemicals traditionally derived from fossil fuels. zbaqchem.com This shift is highly relevant for PETB, as both of its precursors, pentaerythritol and butyric acid, can be produced from renewable resources.
Development of Bio-Based Pentaerythritol and Butyric Acid for PETB Synthesis
Traditionally, pentaerythritol is produced from petrochemical feedstocks. zbaqchem.com However, sustainable alternatives are gaining traction. Bio-based pentaerythritol can be produced from renewable resources like biomass, agricultural waste, or other biowastes through microbial fermentation or enzymatic processes. zbaqchem.comzbaqchem.com These methods offer significant environmental advantages, including a reduced carbon footprint, lower energy consumption, and less waste generation compared to conventional synthesis. zbaqchem.com Research has explored novel routes, such as producing bio-based pentaerythritol from 3-hydroxypropanal (B37111) (3HPA), which can be integrated with glycerol (B35011) production streams. vinnova.se
Similarly, butyric acid, a key chemical used in various industries, is also transitioning from petrochemical synthesis to bio-production. nih.gov Fermentation processes using various bacterial strains, notably from the genus Clostridium, can efficiently convert sugars from lignocellulosic biomass into butyric acid. nih.govnrel.gov A wide array of low-cost, renewable feedstocks are being investigated for this purpose, as detailed in the table below.
| Precursor | Feedstock Category | Specific Examples | Microorganism/Process | Reference |
|---|---|---|---|---|
| Pentaerythritol | Biomass / Ag-Waste | Plant-based sugars, Waste biomass | Microbial Fermentation | zbaqchem.com |
| Butyric Acid | Lignocellulosic Biomass | Corn stover, Rice straw, Wheat straw | Clostridium tyrobutyricum | nrel.govfrontiersin.orgmdpi.com |
| Butyric Acid | Food & Organic Waste | Food waste, Municipal solid waste | Undefined Mixed Cultures | frontiersin.orgmdpi.com |
| Butyric Acid | Sugars | Glucose, Xylose | Clostridium species | researchgate.net |
By combining bio-based pentaerythritol with bio-based butyric acid, a completely sustainable and renewable pathway for the synthesis of PETB can be established, aligning with the principles of green chemistry. google.com
Enzymatic Synthesis and Degradation of PETB for Green Industrial Processes
Enzymatic catalysis offers a green alternative to conventional chemical synthesis, which often requires harsh conditions and catalysts that can be difficult to remove from the final product. google.com Lipases, a class of enzymes that catalyze the hydrolysis of esters in vivo, can be used to drive the reverse reaction—esterification—in non-aqueous environments. nih.govscielo.br
The synthesis of PETB and other pentaerythritol esters can be effectively catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), and porcine pancreas lipase (PPL). mdpi.comresearchgate.net These enzymatic reactions proceed under mild conditions, exhibit high selectivity, and avoid the formation of unwanted byproducts, simplifying purification processes. nih.govnih.gov
Conversely, the same enzymes can be used to catalyze the degradation of PETB. A detailed kinetic study investigated the lipase-catalyzed hydrolysis of pentaerythritol tetraesters, demonstrating that enzymes like CALB and PPL can effectively break down these molecules into their constituent alcohol and fatty acids. mdpi.com This enzymatic degradability is a significant advantage for applications where biodegradability is desired, such as in environmentally friendly lubricants or polymers, contributing to a circular economy model where materials can be broken down and recycled by natural processes.
| Process | Enzyme | Key Findings | Reference |
|---|---|---|---|
| Synthesis | Candida antarctica Lipase B (CALB) | Widely employed and highly effective for esterification and transesterification in polyester (B1180765) synthesis. | researchgate.net |
| Synthesis | Porcine Pancreas Lipase (PPL) | Can be used as a catalyst for obtaining various aliphatic esters. | longdom.org |
| Hydrolysis (Degradation) | Candida antarctica Lipase B (CALB) | Effectively hydrolyzes pentaerythritol fatty acid esters; kinetics studied in detail. | mdpi.com |
| Hydrolysis (Degradation) | Porcine Pancreas Lipase (PPL) | Demonstrated hydrolytic function on pentaerythritol tetraester substrates. | mdpi.com |
Artificial Intelligence and Machine Learning in PETB Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the discovery, design, and optimization of new materials and chemical processes. nih.gov These data-driven approaches are moving polymer research from a traditional, experience-driven paradigm to a more predictive and efficient one. mdpi.com For a specialized compound like PETB, AI and ML offer powerful tools to explore its potential and optimize its applications.
ML models can predict the physical and chemical properties of polymers and composites with high accuracy. llnl.gov For PETB, this means that researchers could predict how its inclusion at different concentrations would affect properties like glass transition temperature, tensile strength, or thermal stability in a polymer blend, without the need for extensive, time-consuming experiments. ijisae.org By training models on existing data, new formulations incorporating PETB could be rapidly screened for desired performance characteristics. controleng.com
Furthermore, AI can be applied to optimize the synthesis of PETB itself. Generative models can propose novel, more efficient synthetic routes, while other algorithms can fine-tune reaction parameters—such as temperature, pressure, and catalyst concentration for both chemical and enzymatic processes—to maximize yield and purity. ijisae.org This is particularly valuable for complex biological processes like fermentation, where AI can analyze vast datasets to identify optimal conditions for producing bio-based precursors. The integration of AI and ML provides a framework for the intelligent design and accelerated development of PETB-based materials and processes. nih.gov
| AI/ML Application Area | Specific Task for PETB | Expected Outcome | Reference |
|---|---|---|---|
| Property Prediction | Predicting mechanical, thermal, and solubility properties of polymer blends containing PETB. | Accelerated screening of new material formulations; reduced experimental costs. | llnl.govnih.gov |
| Synthesis Optimization | Optimizing reaction conditions (temperature, catalyst load, time) for the enzymatic synthesis of PETB. | Increased reaction yield, higher purity, and reduced energy consumption. | ijisae.org |
| Generative Design | Designing novel polymer structures incorporating the PETB motif for specific applications (e.g., self-healing). | Discovery of new high-performance materials with tailored functionalities. | mdpi.com |
| Process Control | Real-time monitoring and control of fermentation processes for bio-based butyric acid or pentaerythritol. | Improved productivity and consistency in the production of sustainable precursors. | nih.gov |
AI-Driven Discovery of Novel PETB Derivatives and Analogues
| Generated Analogue | Structural Modification | Predicted Property Improvement | Potential Application |
| PETB-Analogue-01 | Introduction of ether linkages in the ester chains | Increased flexibility at low temperatures | PVC for cold-weather applications |
| PETB-Analogue-02 | Partial substitution with hydroxyl-terminated chains | Enhanced biodegradability | Bioplastic formulations |
| PETB-Analogue-03 | Incorporation of a cyclic moiety on one ester chain | Reduced migration from polymer matrix | Food contact materials, medical devices |
| PETB-Analogue-04 | Replacement of butyrate with branched-chain esters | Improved plasticizing efficiency | High-performance flexible polymers |
Machine Learning for Predictive Modeling of PETB Performance in Material Systems
Once novel PETB derivatives are proposed, the next challenge is to accurately predict their performance within a material system without synthesizing and testing each one. Machine learning (ML) provides a powerful toolkit for building predictive models that correlate molecular structures with macroscopic material properties. stam-journal.org These models are trained on datasets comprising existing experimental or high-fidelity simulation data. llnl.gov
For PETB-plasticized polymers, an ML model could be developed to predict key performance indicators such as glass transition temperature (Tg), tensile strength, elongation at break, and hardness. acs.org The inputs to such a model would include descriptors of the PETB analogue (e.g., molecular weight, functional groups, molecular geometry) and parameters of the formulation (e.g., PETB concentration, polymer type, presence of other additives). acs.org Advanced ML architectures like graph convolutional networks (GCNs) are particularly well-suited for this task, as they can directly learn features from the graph structure of a molecule, capturing intricate structure-property relationships. acs.org
The development workflow involves:
Data Curation: Assembling a high-quality dataset from literature, internal experiments, or computational simulations.
Featurization: Converting molecular structures and formulation parameters into machine-readable numerical inputs. acs.org
Model Training: Using the dataset to train an ML algorithm (e.g., GCN, Random Forest, Neural Network) to learn the mapping between the input features and the output properties. stam-journal.orgacs.org
Validation and Prediction: Testing the model's accuracy on unseen data and then using the validated model to rapidly screen the performance of new, AI-generated PETB candidates. llnl.gov
The following table provides a conceptual example of a dataset used to train an ML model for predicting the performance of PETB in a generic polymer system.
| Input Variables | Output (Predicted) Variables |
| PETB Concentration (% w/w) | Polymer Type |
| 15 | PVC |
| 20 | PVC |
| 15 | PLA |
| 15 | PVC |
| 20 | PVC |
This is a simplified, illustrative data table. A real-world dataset would contain numerous molecular descriptors and experimental data points.
Multi-Scale Modeling and Integrated Experimental-Computational Approaches for PETB
Bridging Molecular-Level Insights to Macroscopic PETB Behavior
Understanding how PETB functions as a plasticizer requires a multi-scale perspective, connecting its behavior at the molecular level to the bulk properties of the final material. utk.edu Integrated experimental-computational approaches are essential for building this comprehensive understanding. researchgate.netscispace.com The process begins at the atomistic scale, using techniques like Molecular Dynamics (MD) simulations. While direct MD studies on PETB are not widely published, the methodology has been extensively applied to its chemical cousin, pentaerythritol tetranitrate (PETN), demonstrating the feasibility of such approaches for this class of molecules. nih.govosti.gov
MD simulations can elucidate the fundamental interactions between PETB molecules and polymer chains. researchgate.net Key insights that can be gained include:
Compatibility and Miscibility: Calculating solubility parameters for PETB and various polymers to predict their compatibility. A close match in solubility parameters suggests good miscibility, which is crucial for effective plasticization. scispace.comcore.ac.uk
Mechanism of Plasticization: Simulating how PETB molecules position themselves between polymer chains, increasing intermolecular spacing and enhancing chain mobility, which translates to increased flexibility at the macroscopic level.
Diffusion Coefficients: Predicting the rate at which PETB might migrate within or out of the polymer matrix, a critical factor for long-term performance and safety in applications like food packaging or medical tubing.
These molecular-level parameters are then used as inputs for higher-level models. Mesoscale simulation techniques, such as Dissipative Particle Dynamics (DPD), can model larger systems over longer timescales to predict the morphological evolution of polymer blends. core.ac.ukmdpi.com Finally, continuum models can use the outputs from these finer-scale simulations to predict macroscopic mechanical properties, such as stress-strain behavior and creep resistance, effectively bridging the gap from molecular interactions to real-world material performance. mdpi.com
Data-Driven Material Design Incorporating PETB Components
The integration of AI, multi-scale modeling, and experimental validation enables a powerful, data-driven framework for designing materials that incorporate PETB components. This modern approach, often described as a "closed-loop" or "design-build-test-learn" cycle, accelerates the development of new formulations with optimized properties. nih.govacs.org
The workflow operates as follows:
Design: AI and generative models propose new PETB derivatives or novel formulations of PETB with polymers and other additives, targeting a specific performance profile (e.g., a highly flexible, biodegradable plastic). medium.comnih.gov
Build (Virtual): Multi-scale modeling techniques are employed to computationally screen these candidates. utk.edu MD simulations predict molecular compatibility, and continuum models forecast the bulk mechanical properties, allowing for a rapid, cost-effective down-selection of the most promising candidates.
Test: The top candidates identified through simulation are then synthesized and characterized experimentally in the laboratory. High-throughput experimental techniques can be used to quickly validate the predicted properties.
Learn: The new experimental data is fed back into the original dataset. This new information is used to retrain and refine the AI and ML models, improving their predictive accuracy for the next design cycle. gatech.edu
This iterative process creates a virtuous cycle where each iteration enhances the system's knowledge base, leading to increasingly accurate predictions and the more efficient discovery of advanced materials. This framework moves beyond traditional, intuition-led formulation development toward a more systematic and accelerated data-driven approach. acs.org
Socio-Economic Impact and Market Projections of PETB Research and Development
Research and development into this compound and its derivatives is positioned within the broader market trends of specialty plasticizers and polyol esters. The global market for plasticizers is substantial, driven by the vast consumption of flexible PVC and other polymers in critical sectors such as construction, automotive, and packaging. marketresearchfuture.comthebusinessresearchcompany.com The socio-economic impact of advanced PETB research is tied to key market drivers, including regulatory pressures, performance demands, and a growing emphasis on sustainability.
A significant driver is the global shift away from traditional phthalate-based plasticizers due to health and environmental concerns. marketsandmarkets.com This has created a strong demand for safer, non-phthalate alternatives. Polyol esters, the chemical class to which PETB belongs, are recognized as high-performance, non-phthalate plasticizers. factmr.com Innovations in PETB that enhance its performance, lower its cost, or improve its environmental profile could allow it to capture a significant share of this growing market segment.
Furthermore, the push for bio-based and biodegradable materials opens new opportunities. grandviewresearch.com If PETB can be synthesized from renewable feedstocks or if its derivatives can be designed for enhanced biodegradability, it would align with the circular economy goals and growing consumer preference for sustainable products. researchandmarkets.com This is particularly relevant in single-use applications like packaging and agricultural films. grandviewresearch.com
The market for polyol esters is projected to experience steady growth. Research that leads to novel PETB-based products with superior properties, such as high thermal stability for automotive applications or low migration for medical devices, will be a key factor in realizing this potential. researchandmarkets.com
| Market Segment | 2024/2025 Estimate (USD) | Projected Value by 2030-2034 (USD) | Key Growth Drivers |
| Global Plasticizers Market | ~$22 Billion (2025) | ~$34.63 Billion (by 2034) | Demand for flexible PVC in construction and automotive. marketresearchfuture.com |
| Polyol Esters Market | ~$4.97 Billion (2024) | ~$8.17 Billion (by 2034) | Demand for high-performance lubricants and non-phthalate plasticizers. factmr.com |
| Bio-Plasticizers Market | ~$3.05 Billion (2023) | ~$23.88 Billion (by 2030, total plasticizers) | Sustainability concerns, demand in packaging and consumer goods. grandviewresearch.comfortunebusinessinsights.com |
| Eco-Friendly Plasticizers | ~$5.03 Billion (2024) | ~$7.55 Billion (by 2030) | Consumer awareness, regulatory shifts, demand for safer alternatives. marketsandmarkets.com |
Data compiled from multiple market analysis reports. marketresearchfuture.commarketsandmarkets.comfactmr.comgrandviewresearch.comfortunebusinessinsights.com Projections and base years vary by source.
Q & A
Q. What experimental methodologies are recommended for synthesizing pentaerythritol tetrabutyrate with high purity?
this compound is synthesized via esterification of pentaerythritol with butyric acid derivatives. A common approach involves solvent evaporation techniques, where pentaerythritol and esterification agents (e.g., ethanol-based solvents) are combined to form amorphous carriers. Characterization via FT-IR, DSC, and PXRD is critical to confirm crystallinity and functional group interactions . Statistical validation (e.g., Dunnett’s t-test) should be applied to compare variations in synthesis batches, with p < 0.05 indicating significance .
Q. How can researchers assess the solubility and dissolution kinetics of this compound in aqueous systems?
Enhanced solubility is often achieved using carrier systems like amorphous ethyl radical scavengers (ERS), which integrate into the pentaerythritol lattice. In vitro dissolution studies under simulated physiological conditions (e.g., pH 6.8 buffers) coupled with HPLC quantification are recommended. Parallel statistical analysis (mean ± SD) ensures reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use NIOSH-certified respirators (P95 for particulates) and EN 166-compliant eye protection. Avoid skin contact via nitrile gloves and full-body chemical suits. Ensure proper ventilation to prevent aerosol formation, and dispose of waste via approved hazardous material protocols .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., FT-IR vs. PXRD) during characterization be resolved?
Discrepancies may arise from polymorphic variations or residual solvents. Cross-validate results using complementary techniques:
Q. What challenges exist in modeling the thermodynamic properties of this compound, and how can they be addressed?
Current gaps include limited data on liquid-vapor phase equilibria and evaporation enthalpies. Researchers should employ equations of state (e.g., Peng-Robinson) to predict phase behavior and validate models with high-pressure DSC or static vapor pressure measurements. Collaboration with databases like NIST Chemistry WebBook is advised to fill data gaps .
Q. How does this compound interact with elastomers in material compatibility studies?
Evaluate swelling behavior using ASTM D471-standardized immersion tests in ester-based lubricants. Measure diameter changes (%) in elastomers (e.g., nitrile rubber) over 168 hours and correlate with GC/FTIR data to identify degradation byproducts (e.g., carboxylic acids) .
Q. What advanced techniques are suitable for studying nanoscale thermal behavior of this compound?
Atomic Force Microscopy (AFM) with heated tips (nanometer-scale resolution) can map thermal stability and decomposition thresholds. Compare results with macro-scale TGA/DSC to identify size-dependent properties. This approach is critical for explosives research (e.g., PETN analogs) .
Methodological Considerations
Q. How can degradation products of this compound be quantified in environmental or biological matrices?
Use LC-MS/MS with APCI ionization for high sensitivity. Calibrate against synthetic standards (e.g., butyric acid derivatives) and validate recovery rates (>90%) via spike-and-recovery experiments in relevant matrices (e.g., serum, soil) .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies involving this compound?
Implement Quality-by-Design (QbD) principles:
Q. How can researchers address the lack of reliable thermophysical data for pentaerythritol esters in computational modeling?
Prioritize experimental determination of key properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
